7-Mad-mdcpt
説明
Structure
3D Structure
特性
CAS番号 |
765871-81-6 |
|---|---|
分子式 |
C22H19N3O6 |
分子量 |
421.4 g/mol |
IUPAC名 |
(5S)-14-(aminomethyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H19N3O6/c1-2-22(28)14-4-16-19-12(7-25(16)20(26)13(14)8-29-21(22)27)11(6-23)10-3-17-18(31-9-30-17)5-15(10)24-19/h3-5,28H,2,6-9,23H2,1H3/t22-/m0/s1 |
InChIキー |
QILNNZJGRYNYJV-QFIPXVFZSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of 7-Mad-mdcpt
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Mad-mdcpt is a novel, potent camptothecin analog engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). As a topoisomerase I inhibitor, it represents a significant advancement in the targeted delivery of chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its role within the ADC Telisotuzumab adizutecan (ABBV-400). This document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes key molecular pathways to support further research and development in oncology.
Core Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I, a critical enzyme responsible for relaxing torsional stress in DNA during replication and transcription. Camptothecin and its analogs bind to the covalent complex formed between topoisomerase I and DNA. This binding prevents the re-ligation of the single-strand breaks created by the enzyme. The collision of the replication fork with these stabilized cleavage complexes leads to the formation of irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
As the cytotoxic payload of the ADC Telisotuzumab adizutecan, this compound is specifically delivered to tumor cells that overexpress the c-Met receptor. The ADC binds to c-Met and is internalized by the cancer cell. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the potent payload to exert its cytotoxic effects directly at the site of the tumor, thereby minimizing systemic toxicity.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and the ADC Telisotuzumab adizutecan (ABBV-400).
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| DEL | Not Specified | 0.7 nM | CellTiter-Glo luminescent assay | [3] |
Table 2: Clinical Efficacy of Telisotuzumab Adizutecan (ABBV-400) in Colorectal Cancer (CRC)
Data from a Phase 1 trial (NCT05029882) in patients with BRAF wild-type, microsatellite stable (MSS)/mismatch repair–proficient (pMMR) advanced CRC.[4]
| Dose Level | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) at 12 weeks | Median Progression-Free Survival (PFS) |
| 1.6 mg/kg | 6% | 75% | 5.1 months |
| 2.4 mg/kg | 18% | 78% | 5.3 months |
| 3.0 mg/kg | 24% | 68% | 4.1 months |
| All Patients | 16% | 50% | Not Reported |
Table 3: Clinical Efficacy of Telisotuzumab Adizutecan (ABBV-400) in Non-Small Cell Lung Cancer (NSCLC)
Preliminary data from a Phase 1 study in patients with advanced EGFR wild-type non-squamous NSCLC.
| Dose Level | Confirmed Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| 2.4 and 3.0 mg/kg (every three weeks) | 43.8% | 85.4% |
Data from a Phase 1 trial in patients with advanced EGFR-mutated non-squamous NSCLC.[5]
| Dose Level | Objective Response Rate (ORR) |
| 2.4 and 3.0 mg/kg (every three weeks) | 63% |
Signaling Pathways
The cytotoxic action of this compound, through the induction of DNA double-strand breaks, activates a cascade of intracellular signaling pathways that ultimately determine the cell's fate.
DNA Damage Response (DDR) Pathway
The presence of DNA double-strand breaks is a potent activator of the DNA Damage Response (DDR) pathway. Key sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a multitude of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (resulting in γH2AX), to initiate cell cycle arrest and DNA repair. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis.
Apoptosis Pathway
When DNA damage is irreparable, cells undergo programmed cell death, or apoptosis. Topoisomerase I inhibitors are potent inducers of apoptosis. The signaling cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DDR pathway can activate pro-apoptotic proteins like p53, which in turn can upregulate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the activation of a caspase cascade, with caspase-3 being a key executioner caspase, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound for the desired time (e.g., 24, 48 hours). For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. Telisotuzumab adizutecan (ABBV-400; Temab-A), a c-Met protein–targeting antibody-drug conjugate (ADC), in patients (pts) with advanced <em>EGFR</em>-mutated (MT) non-squamous (NSQ) non-small cell lung cancer (NSCLC): Results from a phase 1 study. - ASCO [asco.org]
7-Mad-mdcpt synthesis and purification methods
An In-Depth Technical Guide on the Synthesis and Purification of 7-Mad-mdcpt, a Camptothecin Analog for Antibody-Drug Conjugates
Introduction
This compound is a potent analog of camptothecin, a natural alkaloid, utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing ability of a potent small molecule, like this compound, to selectively eliminate cancer cells. The core mechanism of action for camptothecin and its derivatives involves the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair.[4][5] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.
While the precise, proprietary synthesis and purification protocols for this compound are not extensively detailed in publicly available literature, this guide provides a comprehensive overview of established and plausible methodologies based on the synthesis and purification of structurally similar camptothecin analogs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Synthesis of Camptothecin Analogs
The synthesis of camptothecin derivatives can be broadly categorized into total synthesis and semi-synthesis, starting from the naturally occurring camptothecin. Modifications to the core camptothecin structure are often pursued to enhance potency, improve solubility, and increase the stability of the active lactone ring. The nomenclature "this compound" suggests modifications at the 7-position of the camptothecin scaffold, likely involving a methyl group.
General Synthetic Strategies for 7-Substituted Camptothecins
The introduction of substituents at the C7 position of the camptothecin ring system is a key strategy for modulating the compound's biological activity. A common approach involves the generation of a radical at the C7 position, which can then react with various radical acceptors. Another method involves the use of a leaving group at C7 that can be displaced by a nucleophile.
A representative synthetic workflow for a 7-substituted camptothecin analog is depicted below.
Caption: A generalized synthetic workflow for 7-substituted camptothecin analogs.
Experimental Protocol: Synthesis of a 7-Methylcamptothecin Analog (Representative)
This protocol describes a plausible method for the synthesis of a 7-methylcamptothecin analog, which may share structural similarities with this compound.
Step 1: Preparation of 7-Chlorocamptothecin
-
To a solution of camptothecin (1.0 g, 2.87 mmol) in dry N,N-dimethylformamide (DMF, 30 mL) is added N-chlorosuccinimide (NCS, 0.46 g, 3.44 mmol) in one portion.
-
The reaction mixture is stirred at 60°C for 4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into ice water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield crude 7-chlorocamptothecin.
Step 2: Synthesis of 7-Methylcamptothecin via Stille Coupling
-
A mixture of 7-chlorocamptothecin (0.5 g, 1.31 mmol), tetramethyltin (0.28 mL, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (76 mg, 0.066 mmol) in anhydrous toluene (25 mL) is degassed with nitrogen for 15 minutes.
-
The reaction mixture is heated to reflux (110°C) and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 7-methylcamptothecin.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Camptothecin | N-Chlorosuccinimide | DMF | 60 | 4 | 85-95 |
| 2 | 7-Chlorocamptothecin | Tetramethyltin, Pd(PPh3)4 | Toluene | 110 | 12 | 60-75 |
Purification of Camptothecin Analogs
The purification of camptothecin and its derivatives presents significant challenges due to their poor solubility in common organic solvents and the presence of structurally similar impurities. A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications, especially for potent payloads like this compound used in ADCs.
Common Purification Techniques
-
Column Chromatography: Both normal-phase (silica gel) and reversed-phase (C18) chromatography are employed. A gradient elution system is often required to separate the target compound from impurities.
-
Crystallization/Recrystallization: This is a crucial step for obtaining highly pure material. The choice of solvent or solvent system is critical and often requires extensive screening.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, reversed-phase prep-HPLC is the method of choice.
A general workflow for the purification of camptothecin analogs is illustrated below.
Caption: A typical multi-step purification workflow for camptothecin analogs.
Experimental Protocol: Purification of a Crude 7-Substituted Camptothecin Analog (Representative)
-
Column Chromatography:
-
The crude product is dissolved in a minimal amount of dichloromethane/methanol and adsorbed onto silica gel.
-
The silica is loaded onto a pre-packed silica gel column.
-
The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS.
-
Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure.
-
-
Recrystallization:
-
The partially purified product is dissolved in a suitable hot solvent (e.g., a mixture of DMF and ethanol).
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
-
| Purification Step | Method | Mobile/Solvent System | Purity Achieved |
| 1 | Silica Gel Chromatography | Dichloromethane/Methanol gradient | >90% |
| 2 | Recrystallization | DMF/Ethanol | >98% |
| 3 | Prep-HPLC (optional) | Acetonitrile/Water with 0.1% TFA | >99.5% |
Mechanism of Action: Topoisomerase I Inhibition
The therapeutic effect of this compound and other camptothecin analogs is derived from their ability to inhibit topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecins intercalate into the DNA-enzyme complex, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to double-strand breaks when encountered by the replication machinery, ultimately inducing apoptosis.
References
In Vitro Cytotoxicity of 7-Mad-mdcpt: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-MAD-MDCPT is a novel, potent camptothecin analogue engineered as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2] As a topoisomerase I inhibitor, it exerts its anticancer effects by inducing DNA damage, leading to cell death. This document provides a comprehensive technical overview of the in vitro cytotoxicity of this compound and its derivatives in various cancer cell lines. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for assessing its activity, and diagrams of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this class of compounds for oncology applications.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[3][4] The efficacy of an ADC is critically dependent on its three components: a tumor-specific monoclonal antibody, a stable linker, and a potent cytotoxic payload.[4]
This compound is a next-generation camptothecin derivative developed for use as an ADC payload. Camptothecins are a class of anticancer agents that inhibit DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, camptothecins lead to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis. This compound and its conjugates are being investigated for their potent antitumor activity across a range of solid tumors.
Quantitative Cytotoxicity Data
The in vitro potency of this compound and its derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The data presented below is compiled from publicly available sources.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | DEL | - | 0.7 |
| Gly-7-MAD-MDCPT | 786-O | Renal | 100-1000 |
| Gly-7-MAD-MDCPT | BxPC3 | Pancreatic | 100-1000 |
| Gly-7-MAD-MDCPT | HL-60 | Leukemia | 100-1000 |
| Gly-7-MAD-MDCPT | SK-MEL-5 | Melanoma | 10-1000 |
| Gly-7-MAD-MDCPT | L540cy | Hodgkin's Lymphoma | 10-100 |
| Gly-7-MAD-MDCPT | MM.1R | Multiple Myeloma | 10-100 |
| Gly-7-MAD-MDCPT | MOLM13 | Leukemia | 10-100 |
| Gly-7-MAD-MDCPT | Ramos | Burkitt's Lymphoma | 10-100 |
| Gly-7-MAD-MDCPT | SU-DHL-4 | Non-Hodgkin's Lymphoma | 10-100 |
| Gly-7-MAD-MDCPT | U266 | Multiple Myeloma | 10-100 |
Note: The data for Gly-7-MAD-MDCPT is presented in ranges as specified in the source material.
Experimental Protocols
The following protocols are standard methodologies for assessing the in vitro cytotoxicity of anticancer compounds like this compound.
3.1. Cell Culture
-
Human cancer cell lines (e.g., MCF-7, HT-29, MDA-MB-231) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
3.2. Cytotoxicity Assay (MTT or CellTiter-Glo®)
The cytotoxicity of this compound is commonly determined using cell viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the IC50 value for this compound in DEL cells.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. A dilution series is prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with DMSO) and a blank control (medium only) are included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow the compound to exert its cytotoxic effects.
-
Viability Measurement (CellTiter-Glo®):
-
The plate and its contents are equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Workflows and Signaling Pathways
4.1. Experimental Workflow for In Vitro Cytotoxicity
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.
4.2. Signaling Pathway of Camptothecin Analogues
This compound, as a camptothecin analogue, inhibits Topoisomerase I (Top1), leading to DNA damage and subsequent apoptosis. The diagram below outlines this key mechanism of action.
References
7-Mad-mdcpt: A Technical Guide to Solubility and Stability in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 7-Mad-mdcpt, a potent camptothecin analog utilized as a toxin payload in antibody-drug conjugates (ADCs). Understanding these properties is critical for the successful design and execution of in vitro and in vivo studies. This document outlines key solubility parameters, stability considerations in common research buffers, detailed experimental protocols for characterization, and the relevant signaling pathway.
Executive Summary
This compound is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). Its stability in aqueous solutions is a primary concern due to the pH-dependent hydrolysis of the active lactone ring, a characteristic shared with other camptothecin derivatives. This guide provides data-driven insights and standardized protocols to enable researchers to effectively work with this compound.
Solubility of this compound
The solubility of this compound is a critical factor for its use in experimental settings. While highly soluble in organic solvents, its aqueous solubility is limited.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (104.50 mM) | Requires ultrasonication | [1] |
Note: To enhance the dissolution of this compound in DMSO, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[2] Due to its hygroscopic nature, using freshly opened DMSO is crucial as absorbed water can significantly impact solubility.[1]
Aqueous Solubility
Stability of this compound
The stability of this compound, particularly in aqueous solutions, is intrinsically linked to the integrity of its lactone ring. This ring is susceptible to hydrolysis, which converts the active lactone form to the inactive carboxylate form.
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Light Conditions | Reference |
| DMSO | -20°C | 1 month | Protect from light | [1] |
| DMSO | -80°C | 6 months | Protect from light |
Stability in Aqueous Buffers
The stability of camptothecins in aqueous media is pH-dependent. The lactone ring is more stable in acidic conditions (pH < 5.0) and undergoes rapid hydrolysis at neutral or alkaline pH. This equilibrium between the lactone and carboxylate forms is a critical consideration for experimental design. For instance, irinotecan, a camptothecin analog, was found to be unstable under neutral and alkaline conditions in various solutions. It is also important to note that camptothecins can be photolabile, and protection from light is recommended for samples in solution.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound in research buffers.
Protocol for Determining Equilibrium Aqueous Solubility
This protocol is adapted from standard methods for determining the thermodynamic solubility of small molecules.
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Incubator set to a controlled temperature (e.g., 25°C or 37°C)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube or vial.
-
Tightly cap the container and place it on an orbital shaker or rotator in an incubator at the desired temperature.
-
Equilibrate the suspension for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
For further clarification, filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a series of standards of this compound of known concentrations in the same buffer (a co-solvent like DMSO can be used for the initial stock, but the final concentration in the buffer should be low to avoid solubility enhancement effects).
-
Analyze the filtered supernatant and the standards by HPLC.
-
Quantify the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the equilibrium solubility.
Protocol for Assessing Stability in Aqueous Buffers
This protocol provides a framework for evaluating the stability of this compound in aqueous solutions over time.
Objective: To assess the degradation of this compound in a specific aqueous buffer over time at a set temperature.
Materials:
-
This compound stock solution in DMSO
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature
-
HPLC system
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Prepare a solution of this compound in the chosen aqueous buffer at a known starting concentration. It is advisable to keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.
-
Aliquot the solution into multiple light-protective containers.
-
Store the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Immediately analyze the sample by HPLC to determine the concentration of the intact this compound. The appearance of new peaks may indicate degradation products.
-
Plot the concentration of intact this compound as a function of time to determine the degradation rate and half-life in the specific buffer and temperature conditions.
Signaling Pathway and Experimental Workflow
Topoisomerase I Inhibition Pathway
This compound is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. This compound exerts its cytotoxic effect by trapping the topoisomerase I-DNA cleavage complex. This stabilization of the complex prevents the re-ligation of the DNA strand, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for characterizing the solubility and stability of this compound.
Caption: A streamlined workflow for solubility and stability assessment.
Conclusion
The effective use of this compound in research and drug development hinges on a thorough understanding of its solubility and stability. While soluble in DMSO, its limited and pH-sensitive stability in aqueous buffers necessitates careful experimental design and handling. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to navigate these challenges and ensure the integrity and reliability of their experimental results.
References
Unveiling 7-Mad-mdcpt: A Technical Guide to a Novel Camptothecin-Based ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful modality, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Within this class of therapeutics, the development of novel payloads with improved efficacy and safety profiles is a critical area of research. This technical guide provides an in-depth overview of the discovery and development of 7-Mad-mdcpt, a novel camptothecin analog designed as a toxin payload for ADCs.
This compound, identified by the CAS number 765871-81-6, belongs to the family of 7-substituted-10,11-methylenedioxy-camptothecin derivatives.[1][2] Camptothecins exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[3] By incorporating this potent payload into an ADC, it is possible to achieve targeted delivery to cancer cells, thereby enhancing its therapeutic index. This document will detail the available information on its discovery, mechanism of action, synthesis, and preclinical evaluation, providing a valuable resource for researchers in the field of oncology and drug development.
Discovery and Development
The initial disclosure of this compound and its derivatives appears to be in the patent application WO2019195665A1, which focuses on camptothecin peptide conjugates for use in ADCs.[4][5] The development of this class of compounds is rooted in the extensive structure-activity relationship (SAR) studies of camptothecin, which have shown that modifications at the 7-position and the introduction of a methylenedioxy group across the 10 and 11 positions can significantly enhance potency and the stability of the topoisomerase I-DNA cleavable complex.
The design strategy for this compound and related analogs likely aimed to optimize the therapeutic window by balancing cytotoxicity with physicochemical properties suitable for ADC development, such as hydrophilicity and stability. The "mdcpt" portion of the name refers to the methylenedioxy-camptothecin core, while "7-Mad" signifies a modification at the 7-position, which serves as an attachment point for linkers in ADC constructs. A related compound, Gly-7-MAD-MDCPT, has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.
Mechanism of Action: Topoisomerase I Inhibition
As a camptothecin analog, the primary mechanism of action of this compound is the inhibition of topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
The general signaling pathway for camptothecin-induced apoptosis is depicted below:
Figure 1: Camptothecin-induced apoptotic signaling pathway.
Quantitative Data
While specific preclinical data for this compound is primarily contained within patent literature, data for the closely related analog, Gly-7-MAD-MDCPT, provides insight into its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) |
| 786-0 | Renal Cell Carcinoma | 100-1000 |
| BxPC3 | Pancreatic Cancer | 100-1000 |
| HL-60 | Acute Promyelocytic Leukemia | 100-1000 |
| SK-MEL-5 | Melanoma | 10-1000 |
| L540cy | Hodgkin's Lymphoma | 10-100 |
| MM.1R | Multiple Myeloma | 10-100 |
| MOLM13 | Acute Myeloid Leukemia | 10-100 |
| Ramos | Burkitt's Lymphoma | 10-100 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 |
| U266 | Multiple Myeloma | 10-100 |
| Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in patent documents and can be supplemented by methodologies described in the broader literature on camptothecin-based ADCs.
Synthesis of 7-Substituted-10,11-methylenedioxy-camptothecin Analogs
The synthesis of this class of compounds generally involves a multi-step process starting from commercially available precursors. A representative synthetic workflow is illustrated below.
Figure 2: Generalized synthetic workflow for 7-substituted camptothecin analogs.
A detailed protocol for the synthesis of related compounds can be found in the work by Lyski et al. (2020), which describes the preparation of 7-aminomethyl-10,11-methylenedioxy CPT derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Protocol:
-
Model Establishment: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, a vehicle control, and a non-targeting ADC control intravenously at specified doses and schedules.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Figure 3: General workflow for in vivo xenograft studies.
Conclusion
This compound represents a promising development in the field of ADC payloads, leveraging the potent anti-tumor activity of camptothecin analogs. Its design as a 7-substituted-10,11-methylenedioxy-camptothecin derivative is based on a strong foundation of SAR studies aimed at optimizing efficacy and drug-like properties. While much of the specific data on this compound remains within proprietary documents, the available information on related compounds and the general principles of camptothecin-based ADCs provide a solid framework for its continued investigation and development. This technical guide serves as a comprehensive resource for researchers seeking to understand and utilize this novel ADC payload in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019195665A1 - Camptothecin peptide conjugates - Google Patents [patents.google.com]
- 5. WO2019195665A1 - Camptothecin peptide conjugates - Google Patents [patents.google.com]
Camptothecin Analogs for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of camptothecin analogs as payloads in antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics. By combining the tumor-targeting specificity of monoclonal antibodies with the potent cytotoxic activity of camptothecin derivatives, these ADCs offer an enhanced therapeutic window, minimizing systemic toxicity while maximizing anti-tumor efficacy.[1][2][3][4] This document delves into the core aspects of camptothecin-based ADCs, including their mechanism of action, key analogs in clinical development, and the experimental protocols essential for their evaluation.
Introduction to Camptothecin and its Analogs in ADCs
Camptothecin is a pentacyclic quinoline alkaloid first isolated from the bark of Camptotheca acuminata.[5] It exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, camptothecins lead to single-strand DNA breaks, which are converted to double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
Despite its potent anti-tumor activity, the clinical use of native camptothecin is hampered by its poor water solubility, chemical instability of the active lactone ring at physiological pH, and significant toxicities. These limitations spurred the development of numerous analogs with improved pharmacological properties. The conjugation of these analogs to monoclonal antibodies to form ADCs further addresses these challenges by enabling targeted delivery to cancer cells, thereby increasing efficacy and reducing off-target side effects.
Mechanism of Action of Camptothecin-Based ADCs
The therapeutic effect of a camptothecin-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.
dot
References
Preclinical Evaluation of 7-Mad-mdcpt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Mad-mdcpt is a novel camptothecin analogue engineered as a potent cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. As a topoisomerase I inhibitor, this compound induces single-strand DNA breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, consolidating available in vitro data for the closely related compound Gly-7-MAD-MDCPT and outlining standardized experimental protocols for assessing the efficacy, pharmacokinetics, and safety of camptothecin-based ADCs. Due to the limited publicly available data specifically for this compound, this guide leverages information from analogous compounds and established methodologies to provide a robust framework for its preclinical assessment.
Introduction
Antibody-drug conjugates have emerged as a powerful class of therapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic agents. The efficacy of an ADC is critically dependent on the properties of its payload. Camptothecins are a class of anticancer agents that inhibit topoisomerase I, an enzyme essential for DNA replication and transcription. This compound is a derivative of camptothecin designed for enhanced potency and suitability for conjugation to antibodies. This document details the preclinical data available for related compounds and provides a roadmap for the comprehensive evaluation of this compound-based ADCs.
Mechanism of Action
This compound, as a camptothecin analogue, functions by inhibiting the nuclear enzyme topoisomerase I. Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the replication fork, ultimately triggering apoptosis.
Figure 1: Mechanism of action of this compound as a topoisomerase I inhibitor.
In Vitro Efficacy
While specific in vitro data for this compound is not publicly available, studies on the closely related compound Gly-7-MAD-MDCPT provide insights into its potential cytotoxic activity. Gly-7-MAD-MDCPT has demonstrated potent cytotoxicity across a range of human cancer cell lines, with IC50 values in the nanomolar range.
Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT
| Cell Line | Cancer Type | IC50 (nM) |
| L540cy | Hodgkin's Lymphoma | 10-100 |
| MM.1R | Multiple Myeloma | 10-100 |
| MOLM13 | Acute Myeloid Leukemia | 10-100 |
| Ramos | Burkitt's Lymphoma | 10-100 |
| SK-MEL-5 | Melanoma | 10-100 |
| SU-DHL-4 | B-cell Lymphoma | 10-100 |
| U266 | Multiple Myeloma | 10-100 |
| 786-0 | Renal Cell Carcinoma | 100-1000 |
| BxPC3 | Pancreatic Cancer | 100-1000 |
| HL-60 | Promyelocytic Leukemia | 100-1000 |
Data sourced from publicly available information on Gly-7-MAD-MDCPT and should be considered representative for initial assessment purposes.
Preclinical Pharmacokinetics and Toxicology (General Considerations)
A comprehensive preclinical evaluation of a this compound-based ADC would involve detailed pharmacokinetic (PK) and toxicology studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and to establish a safe dose for first-in-human clinical trials.
Table 2: Key Parameters in Preclinical Pharmacokinetic and Toxicology Studies for ADCs
| Study Type | Key Parameters |
| Pharmacokinetics (PK) | Clearance (CL), Volume of distribution (Vd), Half-life (t1/2) of total antibody, conjugated antibody (ADC), and unconjugated payload. |
| Toxicology | Maximum tolerated dose (MTD), Dose-limiting toxicities (DLTs), Target organs of toxicity, On-target and off-target toxicities. |
Experimental Protocols
The following are generalized protocols for key experiments in the preclinical evaluation of a this compound-based ADC. These should be adapted and optimized for the specific ADC and research question.
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the in vitro potency of a this compound ADC against target antigen-positive and negative cancer cell lines.
Figure 2: General workflow for an in vitro cytotoxicity assay.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete culture medium.
-
Remove the medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a suitable software.
Topoisomerase I Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the activity of topoisomerase I.
Figure 3: Workflow for a topoisomerase I inhibition assay.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA
-
This compound
-
Reaction buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding Topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Figure 4: General workflow for an in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of this compound ADC).
-
Administer the treatments intravenously according to the planned dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue the study until the tumors in the control group reach a specified endpoint or for a predetermined duration.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Camptothecin-Based Antibody-Drug Conjugate Payloads
Disclaimer: As of November 2025, detailed pharmacokinetic and pharmacodynamic data for the specific compound 7-Mad-mdcpt are not publicly available. This guide provides an in-depth overview of the core principles of camptothecin-based payloads for antibody-drug conjugates (ADCs), utilizing data from well-characterized analogs such as deruxtecan (DXd) and SN-38 to illustrate the key concepts. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Camptothecin Analogs in ADCs
Camptothecin and its analogs are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair. Their high cytotoxicity makes them effective payloads for ADCs, which are designed to selectively deliver these agents to tumor cells. The conjugation of a camptothecin analog to a monoclonal antibody via a linker aims to enhance the therapeutic index by increasing efficacy while minimizing systemic toxicity. This compound is identified as a camptothecin analog developed for use as an ADC payload. The success of ADCs like trastuzumab deruxtecan (Enhertu®) and sacituzumab govitecan (Trodelvy®) has spurred significant interest in the development of novel camptothecin-based payloads.
Pharmacodynamics: The Core Mechanism of Action
The primary pharmacodynamic effect of camptothecin-based ADC payloads is the inhibition of topoisomerase I. This leads to DNA damage and ultimately, apoptotic cell death.
Signaling Pathway of Topoisomerase I Inhibition:
In Vitro Cytotoxicity
The potency of camptothecin-based ADCs is initially assessed through in vitro cytotoxicity assays. These assays determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines with varying levels of target antigen expression.
| Payload | ADC | Cell Line | Target Antigen | IC50 (nM) | Citation |
| SN-38 | Sacituzumab Govitecan | Various Human Cancer Cell Lines | Trop-2 | ~1.0 - 6.0 | [1] |
| SN-38 | Anti-Her2 ADC | SKOV-3 (Her2+) | Her2 | 10.7 | [2] |
| SN-38 | Anti-Her2 ADC | BT474 HerDR (Her2+) | Her2 | 7.3 | [2] |
Bystander Effect
A key feature of some camptothecin-based ADCs is the "bystander effect." This occurs when the released, cell-permeable payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression.[3][4]
Pharmacokinetics: The Journey of the ADC and its Payload
The pharmacokinetic profile of an ADC is complex, involving the intact ADC, the conjugated antibody, and the released payload. These are typically characterized in both preclinical animal models and clinical trials.
Pharmacokinetic Parameters of Deruxtecan (DXd) and SN-38 Based ADCs
The following tables summarize key pharmacokinetic parameters for trastuzumab deruxtecan and sacituzumab govitecan from clinical studies.
Table 1: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Humans
| Parameter | T-DXd (Intact ADC) | DXd (Released Payload) | Citation |
| Half-life (t½) | ~5.8 days | Short systemic half-life | |
| Clearance (CL) | 0.42 L/day | 19.2 L/h | |
| Volume of Distribution (Vd) | 2.77 L (central compartment) | - | |
| Cmax (at 5.4 mg/kg) | 122 µg/mL | - | |
| AUC (at 5.4 mg/kg) | 735 µg·day/mL | - |
Table 2: Pharmacokinetic Parameters of Sacituzumab Govitecan and SN-38 in Humans
| Parameter | Sacituzumab Govitecan (Intact ADC) | SN-38 (Released Payload) | Citation |
| Half-life (t½) | ~16 hours | ~18 hours | |
| Clearance (CL) | 0.002 L/h/kg | - | |
| Volume of Distribution (Vd) | 0.045 L/kg | - | |
| Cmax | 243,000 ng/mL | - |
Experimental Protocols
Detailed and standardized protocols are crucial for the evaluation of camptothecin-based ADCs. Below are outlines of key experimental methodologies.
In Vitro Cytotoxicity Assay
This protocol describes a common method for determining the IC50 of an ADC.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical in vivo study to assess the anti-tumor activity of an ADC in an animal model.
Conclusion
Camptothecin-based payloads are a cornerstone of modern ADC development, demonstrating significant clinical benefit. While specific data for this compound remains proprietary, the principles of pharmacodynamics and pharmacokinetics are well-established through extensive research on analogs like deruxtecan and SN-38. The methodologies outlined in this guide provide a framework for the preclinical and clinical evaluation of this important class of anti-cancer agents. Future research will likely focus on optimizing the therapeutic index through novel linker technologies, payload modifications, and combination therapies.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Conjugation of 7-MAD-MDCPT to a Monoclonal Antibody for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the camptothecin analog, 7-Methoxy-4-methyl-dibenzo[b,f]oxepine-10-carboxylic acid piperidide (7-MAD-MDCPT), to a monoclonal antibody (mAb) to generate an Antibody-Drug Conjugate (ADC). This compound is a potent topoisomerase I inhibitor, and its targeted delivery to cancer cells via a monoclonal antibody can enhance its therapeutic index while minimizing systemic toxicity.[1]
The protocol described herein is based on the widely utilized thiol-maleimide conjugation chemistry. This method involves the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then covalently bind to a maleimide-functionalized this compound linker. This process results in a stable thioether linkage, forming the ADC.[2][3] Careful control of the reaction conditions is crucial to achieve a desired drug-to-antibody ratio (DAR) and to maintain the integrity and biological activity of the antibody.[4]
Data Presentation
Table 1: Key Reagents and Recommended Concentrations
| Reagent | Function | Recommended Stock Concentration | Final Concentration/Molar Ratio |
| Monoclonal Antibody (mAb) | Targeting vehicle | 5-20 mg/mL in PBS, pH 7.4 | 1 mg/mL |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent | 10 mM in water | 10-20 molar excess over mAb |
| Dithiothreitol (DTT) | Reducing agent (alternative) | 100 mM in water | 10-20 molar excess over mAb |
| This compound-maleimide linker | Cytotoxic payload with reactive group | 10 mM in anhydrous DMSO | 5-15 molar excess over mAb |
| Phosphate Buffered Saline (PBS) | Reaction and storage buffer | 1X, pH 7.2-7.5 | - |
| EDTA | Chelating agent to prevent thiol oxidation | 100 mM in water | 1-2 mM in reaction buffer |
| L-Cysteine | Quenching agent | 100 mM in PBS | 20-fold molar excess over maleimide |
| Sephadex G-25 or equivalent | Size exclusion chromatography resin | - | For purification |
Table 2: Typical Reaction Parameters for ADC Conjugation
| Parameter | Reduction Step | Conjugation Step |
| Temperature | 37°C | 4°C to Room Temperature (20-25°C) |
| Incubation Time | 30-90 minutes | 1-4 hours (or overnight at 4°C) |
| pH | 7.0 - 7.5 | 6.5 - 7.5 |
| Solvent | Aqueous buffer (e.g., PBS with EDTA) | Aqueous buffer with up to 10% DMSO |
Experimental Protocols
Antibody Preparation and Reduction of Disulfide Bonds
This step generates free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed
-
EDTA solution (100 mM)
-
TCEP solution (10 mM) or DTT solution (100 mM)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in degassed PBS containing 1-2 mM EDTA.
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-90 minutes with gentle mixing.
-
Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column (e.g., Sephadex G-25) with degassed PBS, pH 7.2-7.5, containing 1-2 mM EDTA.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation of this compound-Maleimide to the Reduced Antibody
This step forms the covalent bond between the drug-linker and the antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound-maleimide linker stock solution (10 mM in anhydrous DMSO)
-
Anhydrous DMSO
-
Degassed PBS, pH 7.2-7.5, with 1-2 mM EDTA
-
L-Cysteine solution (100 mM)
Procedure:
-
Dilute the reduced antibody to a final concentration of 1-5 mg/mL in degassed PBS, pH 7.2-7.5, with 1-2 mM EDTA.
-
Add the this compound-maleimide linker stock solution to the reduced antibody solution to achieve a final molar ratio of 5-15 moles of the linker per mole of antibody. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of L-cysteine solution over the initial amount of the maleimide linker. Incubate for an additional 20-30 minutes.
Purification of the Antibody-Drug Conjugate
This step removes unconjugated drug-linker and other small molecules.
Materials:
-
Crude ADC reaction mixture
-
Size Exclusion Chromatography (SEC) system
-
SEC column (e.g., Superdex 200 or equivalent)
-
PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with PBS, pH 7.4, at a flow rate appropriate for the column.
-
Collect fractions and monitor the protein elution profile by absorbance at 280 nm.
-
Pool the fractions containing the purified ADC (typically the first major peak).
-
Concentrate the purified ADC using a suitable method, such as centrifugal ultrafiltration.
Characterization of the Antibody-Drug Conjugate
This step determines the quality and key attributes of the ADC.
a) Determination of Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC or reverse-phase LC-MS.[5]
-
HIC-HPLC: This method separates ADC species with different DARs based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.
-
LC-MS: After reduction of the ADC to separate the light and heavy chains, the mass of each chain is determined by mass spectrometry. The number of conjugated drug molecules on each chain can be calculated from the mass shift, and the overall DAR is then determined.
b) Analysis of Aggregates: Size Exclusion Chromatography (SEC) is used to determine the percentage of high molecular weight species (aggregates) in the purified ADC sample.
c) Assessment of Stability: The stability of the ADC can be evaluated by incubating the conjugate in plasma or a thiol-containing solution (e.g., with glutathione) over time and analyzing the release of the payload by HIC-HPLC or LC-MS.
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Signaling pathway of a this compound Antibody-Drug Conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Mad-mdcpt Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the development of ADCs utilizing 7-Mad-mdcpt, a potent camptothecin analog that acts as a topoisomerase I inhibitor. The focus is on the linker chemistry, conjugation methods, and characterization of these ADCs.
This compound is a promising payload for ADCs due to its high cytotoxicity. The strategic choice of a linker is paramount to the success of a this compound ADC. Cleavable linkers, which are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell, are commonly employed to ensure targeted drug delivery and minimize off-target toxicity.
Linker Chemistry for this compound ADCs
The linker is a critical component of an ADC, influencing its stability in circulation and the efficiency of payload release at the target site. For this compound ADCs, cleavable linkers are predominantly utilized to ensure that the cytotoxic payload is released specifically within the tumor microenvironment or intracellularly.
Types of Cleavable Linkers:
-
Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartment of cancer cells. Common peptide motifs include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Upon internalization of the ADC and trafficking to the lysosome, these peptide linkers are cleaved, releasing the this compound payload.
-
pH-Sensitive Linkers: These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a common example of pH-sensitive linkers.
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the cytoplasm of cancer cells, which has a higher concentration of glutathione (GSH).
The choice of linker can be further refined by incorporating hydrophilic spacers, such as polyethylene glycol (PEG), to improve the solubility and pharmacokinetic properties of the ADC.
Experimental Protocols
This section provides detailed protocols for the key steps in the development of this compound ADCs, from the synthesis of the drug-linker construct to the characterization of the final ADC.
Protocol 1: Synthesis of a Maleimide-Functionalized this compound Drug-Linker
This protocol describes the synthesis of a this compound drug-linker construct featuring a maleimide group for subsequent conjugation to a thiol-containing antibody. A Val-Ala peptide linker is used as an example.
Materials:
-
This compound
-
Fmoc-Val-Ala-PABC-PNP
-
Maleimidocaproic acid (MC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reversed-phase HPLC system for purification
Procedure:
-
Attachment of the self-immolative spacer: Dissolve this compound and Fmoc-Val-Ala-PABC-PNP in DMF. Add DIPEA and stir the reaction at room temperature for 4 hours.
-
Fmoc deprotection: Add piperidine to the reaction mixture and stir for 30 minutes to remove the Fmoc protecting group.
-
Purification: Purify the resulting amine intermediate by reversed-phase HPLC.
-
Maleimide functionalization: Dissolve the purified intermediate and maleimidocaproic acid in DMF. Add a coupling agent (e.g., HATU) and DIPEA. Stir at room temperature for 2 hours.
-
Final Purification: Purify the final maleimide-functionalized this compound drug-linker by reversed-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Cysteine-Based Conjugation of this compound-Linker to a Monoclonal Antibody
This protocol details the conjugation of the maleimide-functionalized this compound drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized this compound drug-linker in dimethyl sulfoxide (DMSO)
-
N-acetylcysteine solution
-
PD-10 desalting columns
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction: To the antibody solution, add a 2-5 molar excess of TCEP. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by passing the reduced antibody through a PD-10 desalting column equilibrated with PBS.
-
Conjugation: Immediately add a 5-10 molar excess of the maleimide-functionalized this compound drug-linker (dissolved in DMSO) to the reduced antibody. The final concentration of DMSO should be below 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at 4°C for 4-16 hours.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC using a PD-10 desalting column or size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
Protocol 3: Characterization of this compound ADCs
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Monitor the absorbance at 280 nm. The different drug-loaded species (DAR 0, 2, 4, 6, 8) will elute as separate peaks due to increasing hydrophobicity with higher DAR. Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn)
2. In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., HER2-positive and HER2-negative lines for a HER2-targeted ADC)
-
Cell culture medium and supplements
-
This compound ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody. Add the dilutions to the cells and incubate for 72-120 hours.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or absorbance.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the characterization of this compound ADCs with different linkers.
Table 1: Physicochemical Characterization of this compound ADCs
| ADC Construct | Linker Type | Average DAR (by HIC-HPLC) | % Monomer (by SEC-HPLC) |
| ADC-1 | Val-Cit | 3.8 | >95% |
| ADC-2 | Val-Ala | 3.9 | >95% |
| ADC-3 | PEG4-Val-Cit | 3.7 | >98% |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Target Expression | ADC-1 IC50 (nM) | ADC-2 IC50 (nM) | ADC-3 IC50 (nM) | Unconjugated mAb IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 | 0.6 | 0.4 | >1000 |
| BT-474 | HER2-positive | 0.8 | 0.9 | 0.6 | >1000 |
| MDA-MB-231 | HER2-negative | >500 | >500 | >500 | >1000 |
| MCF-7 | HER2-low | 150 | 160 | 120 | >1000 |
Table 3: In Vivo Efficacy of this compound ADCs in a HER2-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Unconjugated mAb | 10 | 25 |
| ADC-1 | 5 | 85 |
| ADC-3 | 5 | 92 |
Table 4: Pharmacokinetic Parameters of this compound ADCs in Preclinical Models
| ADC Construct | Half-life (t1/2, hours) | Clearance (mL/hr/kg) | Volume of Distribution (Vd, L/kg) |
| ADC-1 | 120 | 0.5 | 0.1 |
| ADC-3 | 150 | 0.4 | 0.08 |
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for cysteine-based conjugation.
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of 7-Mad-mdcpt ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures a therapeutic window, with low DAR values potentially leading to reduced potency and high DAR values potentially causing toxicity.
This document provides detailed application notes and protocols for the determination of the DAR for ADCs utilizing the novel 7-Mad-mdcpt payload, a potent camptothecin analog. Three common analytical techniques are covered: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodologies for DAR Determination
Several biophysical techniques can be employed to determine the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution of drug-loaded species), and the available instrumentation.
-
UV-Vis Spectroscopy: A straightforward and rapid method for determining the average DAR.[] It relies on the distinct UV-Vis absorbance spectra of the antibody and the payload.[] This method is convenient but provides no information on the distribution of different DAR species.[2]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A robust chromatographic technique that separates ADC species based on their hydrophobicity.[3] Since the conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, HIC-HPLC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[3] This method provides information on the distribution of drug-loaded species and allows for the calculation of the weighted average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides detailed information on the DAR distribution and can confirm the identity of different ADC species by their mass. Intact mass analysis or analysis of reduced antibody subunits (light and heavy chains) can be performed. Deconvolution of the resulting mass spectra allows for the determination of the relative abundance of each drug-loaded species.
Experimental Protocols
DAR Determination by UV-Vis Spectroscopy
This method calculates the average DAR based on the absorbance of the ADC at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the maximum absorbance wavelength (λmax) of the payload.
3.1.1. Preliminary Step: Determination of the Molar Extinction Coefficient of this compound
Since the molar extinction coefficient (ε) of the novel this compound payload may not be readily available, it must be determined experimentally.
Protocol:
-
Prepare a stock solution of this compound of a precisely known concentration in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a series of standards of known concentrations.
-
Measure the UV-Vis absorbance spectrum (e.g., from 220 nm to 500 nm) for each standard.
-
Identify the wavelength of maximum absorbance (λmax) for this compound.
-
According to the Beer-Lambert law (A = εcl), plot a standard curve of absorbance at λmax versus the molar concentration of this compound.
-
The slope of the linear regression of the standard curve will be the molar extinction coefficient (ε) of this compound at its λmax.
-
Determine the extinction coefficient of this compound at 280 nm from the absorbance spectra of the standards.
3.1.2. Protocol for ADC DAR Calculation:
Materials:
-
Purified this compound ADC sample
-
Unconjugated antibody (for reference)
-
Formulation buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Determine the molar extinction coefficients for the unconjugated antibody at 280 nm (ε_Ab,280_) and at the λmax of the payload (ε_Ab,λmax_).
-
Determine the molar extinction coefficients for the this compound payload at 280 nm (ε_Drug,280_) and at its λmax (ε_Drug,λmax_) as described in the preliminary step.
-
Prepare the ADC sample in the formulation buffer at a suitable concentration for accurate absorbance readings.
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λmax of the payload (A_λmax_).
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations derived from the Beer-Lambert law:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Solve the simultaneous equations for C_Ab_ and C_Drug_.
-
Calculate the average DAR using the following formula:
-
DAR = C_Drug / C_Ab
-
DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
This method separates the different drug-loaded species of the ADC, allowing for the calculation of a weighted average DAR.
Protocol:
Materials:
-
Purified this compound ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas of the resolved species (corresponding to DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Weighted Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
-
Where Peak Area_i is the area of the peak corresponding to a specific DAR value (DAR_i).
-
DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique provides the most detailed information, including the distribution of DAR species and confirmation of their molecular weights.
Protocol:
Materials:
-
Purified this compound ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for proteins (for reduced ADC analysis) or a size-exclusion column (for intact ADC analysis)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (e.g., DTT) for reduced ADC analysis
Procedure (Intact Mass Analysis):
-
Desalt the ADC sample.
-
Inject the intact ADC sample into the LC-MS system.
-
Separate the components using an appropriate LC method (e.g., size-exclusion chromatography).
-
Acquire the mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each ADC species.
-
Identify the peaks corresponding to the different drug-loaded species.
-
Calculate the weighted average DAR based on the relative abundance of each species from the deconvoluted spectrum.
Procedure (Reduced ADC Analysis):
-
Reduce the interchain disulfide bonds of the ADC by incubating with a reducing agent (e.g., DTT).
-
Inject the reduced sample into the LC-MS system.
-
Separate the light and heavy chains using a reversed-phase column and a suitable gradient.
-
Acquire and deconvolute the mass spectra for the eluting chains.
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative abundance and drug load of each chain.
Data Presentation
The quantitative data obtained from the different DAR determination methods can be summarized in a table for easy comparison.
| Parameter | UV-Vis Spectroscopy | HIC-HPLC | LC-MS (Intact) |
| Average DAR | 3.8 | 3.9 | 3.9 |
| DAR Distribution | Not Applicable | DAR0: 5%DAR2: 20%DAR4: 50%DAR6: 20%DAR8: 5% | DAR0: 4%DAR1: 1%DAR2: 21%DAR3: 5%DAR4: 48%DAR5: 3%DAR6: 15%DAR7: 1%DAR8: 2% |
| Sample Consumption | Low | Medium | High |
| Analysis Time | Fast | Medium | Slow |
| Information Provided | Average DAR only | Average DAR and distribution | Average DAR, distribution, and mass confirmation |
Visualization
References
Application Notes and Protocols for In Vivo Efficacy Studies of 7-Mad-mdcpt Antibody-Drug Conjugates in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs utilizing the novel camptothecin-based payload, 7-Methoxymad-mdcpt (7-Mad-mdcpt). This compound is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells. These guidelines are intended to assist researchers in the preclinical evaluation of this compound ADCs in mouse models of cancer.
Note: Specific in vivo efficacy data for ADCs utilizing the this compound payload is not extensively available in the public domain. The quantitative data and protocols presented herein are based on studies of closely related camptothecin-based ADCs and serve as a representative guide. Researchers are encouraged to optimize these protocols for their specific ADC constructs and tumor models.
Mechanism of Action of this compound ADCs
The therapeutic action of a this compound ADC is a multi-step process that relies on the specificity of the monoclonal antibody (mAb) component and the potent cytotoxicity of the this compound payload.
Representative In Vivo Efficacy Data
The following tables summarize representative in vivo efficacy data from studies of camptothecin-based ADCs in various xenograft mouse models. This data is intended to provide a reference for expected outcomes and to aid in the design of future experiments with this compound ADCs.
Table 1: Summary of Anti-Tumor Efficacy in a High Target Expression Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
| Vehicle Control | - | Q7D x 3 | 0 | +2.5 |
| Non-targeting ADC | 5 | Q7D x 3 | 15 | -1.0 |
| Camptothecin ADC A | 1 | Q7D x 3 | 75 | -3.2 |
| Camptothecin ADC A | 3 | Q7D x 3 | 98 (regression) | -5.8 |
| Camptothecin ADC B | 3 | Single Dose | 85 | -4.5 |
Table 2: Summary of Anti-Tumor Efficacy in a Low Target Expression Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
| Vehicle Control | - | Q7D x 3 | 0 | +3.1 |
| Camptothecin ADC A | 3 | Q7D x 3 | 45 | -2.5 |
| Camptothecin ADC A | 5 | Q7D x 3 | 68 | -6.2 |
| Camptothecin ADC B | 5 | Single Dose | 55 | -5.1 |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound ADCs in mouse xenograft models.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
Materials:
-
Human cancer cell line of interest (e.g., HER2-positive NCI-N87, folate receptor-alpha-positive SK-OV-3)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of harvesting.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group) with similar mean tumor volumes.
Protocol 2: ADC Administration and Efficacy Monitoring
Application Notes and Protocols for 7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide guidelines for the handling, storage, and use of 7-MAD-MDCPT, a camptothecin analog used as a toxin payload in antibody-drug conjugates (ADCs). The following information is compiled from publicly available data sheets and general laboratory protocols.
Introduction
This compound is a potent cytotoxic agent designed for conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells. As a derivative of camptothecin, its mechanism of action is the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. Proper handling and storage are crucial to maintain its stability and ensure experimental reproducibility.
Physicochemical Properties and Storage
Proper storage of this compound is critical to prevent degradation and maintain its cytotoxic potency. The compound is sensitive to light and moisture.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 1 month | Sealed storage, away from moisture and light.[1][2] |
| -80°C | Up to 6 months | Sealed storage, away from moisture and light.[1][2] | |
| In Solvent (Stock Solution) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Concentration | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (4.75 mM) | Requires ultrasonic treatment and warming (heat to 60°C) to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic. |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and cell lines.
Preparation of Stock Solutions
This protocol details the preparation of a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 2 mg/mL).
-
To aid dissolution, warm the solution to 60°C and use an ultrasonic bath.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
General Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, XTT)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the drug concentration.
Diagrams
The following diagrams illustrate the general workflow for handling this compound and a conceptual overview of its application in ADC development.
Caption: General workflow for handling and preparing this compound stock solutions.
Caption: Conceptual workflow for developing an ADC using this compound.
Safety Precautions
This compound is a potent cytotoxic compound and should be handled with extreme caution in a laboratory setting designed for handling hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spills: In case of a spill, avoid generating dust. Use a wet wipe to clean the area and dispose of the waste in a designated hazardous waste container.
-
Disposal: Dispose of all waste materials containing this compound according to institutional and local regulations for hazardous chemical waste.
References
Application Notes and Protocols: Unveiling the Bystander Effect of 7-Mad-mdcpt in Heterogeneous Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneity within solid tumors presents a significant challenge to targeted cancer therapies, including antibody-drug conjugates (ADCs). The varied expression of target antigens can lead to incomplete tumor eradication and subsequent relapse. The "bystander effect" of certain ADC payloads offers a promising strategy to overcome this obstacle. This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive (Ag+) cell, diffuses into the tumor microenvironment and kills adjacent antigen-negative (Ag-) cells.[][2]
7-Mad-mdcpt is a potent camptothecin analog designed as a cytotoxic payload for ADCs.[3][4][5] As a topoisomerase I inhibitor, its mechanism of action involves the induction of DNA single-strand breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptosis. The ability of the released this compound to traverse cell membranes and induce cytotoxicity in neighboring cells is crucial for its efficacy in heterogeneous tumors.
These application notes provide a comprehensive overview and detailed protocols for characterizing the bystander effect of this compound-based ADCs in preclinical models of heterogeneous tumors.
Mechanism of Action and Bystander Effect of this compound
An ADC armed with this compound binds to a specific antigen on the surface of a target cancer cell. Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the this compound payload. The released, membrane-permeable this compound can then diffuse out of the target cell and into the surrounding tumor microenvironment, where it can be taken up by adjacent tumor cells, regardless of their antigen expression status.
Once inside a cell, this compound inhibits topoisomerase I, leading to DNA damage and the activation of apoptotic signaling pathways. Key pathways involved in camptothecin-induced apoptosis include the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane permeability, cytochrome c release, and caspase activation, as well as the MAPK signaling pathway.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis and its bystander effect.
Caption: Proposed mechanism and signaling pathway of this compound's bystander effect.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro and in vivo experiments designed to assess the bystander effect of a this compound ADC. This data is representative of expected outcomes based on studies of other topoisomerase I inhibitor-based ADCs.
Table 1: In Vitro Co-culture Bystander Killing Assay
| Cell Ratio (Ag+:Ag-) | ADC Concentration (nM) | Viability of Ag- Cells (%) |
| 0:100 | 10 | 95 ± 4.2 |
| 25:75 | 10 | 68 ± 5.1 |
| 50:50 | 10 | 45 ± 3.8 |
| 75:25 | 10 | 25 ± 2.9 |
| 100:0 (Ag+ only) | 10 | 15 ± 2.1 |
| 0:100 (Untreated) | 0 | 100 ± 3.5 |
Table 2: In Vitro Conditioned Medium Transfer Assay
| Conditioned Medium Source | Dilution | Viability of Ag- Cells (%) |
| Ag+ cells + ADC | Undiluted | 55 ± 4.5 |
| Ag+ cells + ADC | 1:2 | 72 ± 5.3 |
| Ag+ cells + ADC | 1:4 | 88 ± 4.9 |
| Ag+ cells (no ADC) | Undiluted | 98 ± 3.1 |
| Fresh Medium + ADC | - | 96 ± 4.0 |
| Fresh Medium (Untreated) | - | 100 ± 2.8 |
Table 3: In Vivo Heterogeneous Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| Isotype Control ADC | 1450 ± 130 | 3.3 |
| This compound ADC (Ag- only tumors) | 1300 ± 120 | 13.3 |
| This compound ADC (Ag+ only tumors) | 250 ± 50 | 83.3 |
| This compound ADC (Mixed Ag+/Ag- tumors) | 400 ± 60 | 73.3 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the bystander effect of this compound are provided below.
Protocol 1: In Vitro Co-culture Bystander Killing Assay
This assay directly measures the viability of antigen-negative (Ag-) cells when cultured in the presence of antigen-positive (Ag+) cells and treated with the this compound ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines.
-
Ag- cell line stably expressing a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound ADC and isotype control ADC.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader for luminescence or fluorescence.
Procedure:
-
Cell Seeding:
-
Seed Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 1:3, 1:1, 3:1) while maintaining a constant total cell density.
-
Include monoculture controls of Ag+ cells only and Ag- cells only.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and isotype control ADC in complete medium.
-
Add the ADC solutions to the appropriate wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Quantification:
-
For GFP-expressing Ag- cells, quantify the GFP signal using a fluorescence plate reader or by flow cytometry to determine the viable Ag- cell population.
-
Alternatively, use a total cell viability assay (e.g., CellTiter-Glo®) on the Ag- monoculture wells to determine the direct effect of the ADC and use this to normalize the co-culture data.
-
Caption: Workflow for the in vitro co-culture bystander assay.
Protocol 2: In Vitro Conditioned Medium Transfer Assay
This assay assesses whether soluble factors, including the released this compound payload, from ADC-treated Ag+ cells can induce cytotoxicity in Ag- cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines.
-
Complete cell culture medium.
-
6-well and 96-well cell culture plates.
-
This compound ADC.
-
0.22 µm sterile filters.
-
Cell viability reagent.
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate and allow them to reach approximately 80% confluency.
-
Treat the Ag+ cells with a concentration of the this compound ADC known to cause significant cytotoxicity for 48-72 hours.
-
Collect the culture supernatant.
-
Centrifuge to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter to obtain the conditioned medium.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium (undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium, fresh medium containing the ADC, and conditioned medium from untreated Ag+ cells.
-
-
Incubation and Quantification:
-
Incubate the plate for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay.
-
Caption: Workflow for the conditioned medium transfer assay.
Protocol 3: In Vivo Heterogeneous Xenograft Model
This protocol evaluates the bystander effect of a this compound ADC in a more physiologically relevant in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).
-
Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines.
-
Ag- cell line engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Matrigel or other appropriate cell suspension vehicle.
-
This compound ADC and isotype control ADC.
-
Calipers for tumor measurement.
-
In vivo imaging system (if using luciferase-expressing cells).
Procedure:
-
Tumor Implantation:
-
Prepare a mixed cell suspension of Ag+ and luciferase-expressing Ag- cells at a defined ratio (e.g., 1:1) in Matrigel.
-
Subcutaneously inject the cell mixture into the flanks of immunodeficient mice.
-
Establish control groups with Ag+ cells only and Ag- cells only.
-
-
ADC Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the this compound ADC, isotype control ADC, or vehicle via an appropriate route (e.g., intravenous injection).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
If using luciferase-expressing Ag- cells, perform bioluminescence imaging weekly to specifically monitor the growth of the Ag- cell population within the mixed tumors.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumors can be further analyzed by immunohistochemistry or other molecular techniques to assess apoptosis and other relevant markers in the Ag+ and Ag- populations.
-
Conclusion
The bystander effect is a critical attribute for the efficacy of ADCs in treating heterogeneous tumors. The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of the bystander effect of this compound-based ADCs. A thorough characterization of this effect is essential for the development of next-generation ADCs with enhanced therapeutic potential.
References
Application Notes and Protocols for 7-Mad-mdcpt in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-Mad-mdcpt, a potent camptothecin analog, and its application as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) for solid tumor research. The information is based on the preclinical and clinical development of Telisotuzumab Adizutecan (ABBV-400), an ADC that utilizes a this compound-derived payload.
Introduction to this compound and its Role in Oncology
This compound is a synthetic derivative of camptothecin, a natural alkaloid with well-established anticancer properties. As a topoisomerase I inhibitor, this compound exerts its cytotoxic effects by trapping the enzyme-DNA cleavage complex, which leads to DNA double-strand breaks and ultimately, apoptotic cell death. Due to its high potency, this compound is an attractive payload for use in ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.
In the context of solid tumor research, this compound is the core component of the payload "adizutecan" used in the investigational ADC, Telisotuzumab Adizutecan. This ADC targets the c-Met receptor, a tyrosine kinase that is frequently overexpressed in a variety of solid tumors and is associated with tumor growth, invasion, and metastasis.
Mechanism of Action of this compound-based ADCs
The therapeutic strategy of an ADC leveraging the this compound payload, such as Telisotuzumab Adizutecan, involves a multi-step process that ensures targeted delivery of the cytotoxic agent to tumor cells.
dot
Caption: Mechanism of action of a this compound based ADC targeting the c-Met receptor.
Application in Solid Tumors: Preclinical and Clinical Findings
ADCs incorporating the this compound payload have demonstrated significant anti-tumor activity in a range of solid tumors, particularly those with high c-Met expression. The following tables summarize the key quantitative data from clinical studies of Telisotuzumab Adizutecan.
Table 1: Clinical Efficacy of Telisotuzumab Adizutecan in Non-Small Cell Lung Cancer (NSCLC)
| Patient Population | Dosage | Objective Response Rate (ORR) | Reference |
| EGFR wild-type, non-squamous | 2.4 and 3.0 mg/kg | 43.8% | [1][2] |
| EGFR-mutant | Not Specified | 63% | [3] |
Table 2: Clinical Efficacy of Telisotuzumab Adizutecan in Gastrointestinal Cancers
| Cancer Type | Patient Subgroup | Dosage | Objective Response Rate (ORR) | Reference |
| Colorectal Cancer | c-Met expression ≥10% 3+ | ≥2.4 mg/kg | 37.5% | [1][4] |
| Gastroesophageal Cancer | Not Specified | 3.0 mg/kg | 28.6% |
Table 3: Clinical Efficacy of Telisotuzumab Adizutecan in MET-Amplified Solid Tumors
| Cancer Type | Dosage | Objective Response Rate (ORR) | Reference |
| Various Solid Tumors | Not Specified | 46% |
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of ADCs containing a this compound payload. These are based on standard methodologies in the field, as specific, detailed protocols for Telisotuzumab Adizutecan are not publicly available.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a method to determine the in vitro potency (e.g., IC50) of a this compound ADC in cancer cell lines with varying levels of target antigen expression.
dot
Caption: General workflow for in vitro cytotoxicity assessment of a this compound ADC.
Materials:
-
Target cancer cell lines (e.g., high and low c-Met expressing lines)
-
Complete cell culture medium
-
This compound ADC
-
Control ADC (non-targeting)
-
Free this compound payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, control ADC, and free payload. Remove the culture medium from the wells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol describes a general procedure to evaluate the in vivo efficacy of a this compound ADC in a solid tumor xenograft model.
dot
Caption: Workflow for assessing in vivo antitumor efficacy of a this compound ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound ADC
-
Vehicle control
-
Control ADC
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice until the tumors reach a mean volume of approximately 100-200 mm³.
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, control ADC, different doses of this compound ADC).
-
ADC Administration: Administer the respective treatments, typically via intravenous injection, according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. At the endpoint, mice are euthanized, and tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
This compound is a promising cytotoxic payload for the development of ADCs against solid tumors. The clinical data for Telisotuzumab Adizutecan highlights the potential of this approach, particularly in c-Met overexpressing cancers. Future research should focus on identifying predictive biomarkers for patient selection, exploring combination therapies to overcome resistance, and developing next-generation ADCs with optimized linkers and payloads to further enhance the therapeutic window. The protocols provided herein offer a foundational framework for the preclinical evaluation of novel ADCs based on the this compound scaffold.
References
Application Notes and Protocols for 7-Mad-mdcpt in Targeted Hematological Malignancy Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Mad-mdcpt is a potent camptothecin analog designed for use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Camptothecins are a class of anticancer agents that inhibit DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin analogs like this compound lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells. This document provides detailed application notes and experimental protocols for the evaluation of this compound and its derivatives in the context of hematological malignancies.
ADCs utilizing payloads like this compound offer a targeted approach to cancer treatment.[1][2][3] The monoclonal antibody component of the ADC directs the potent cytotoxic payload specifically to tumor cells expressing a target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] Several ADCs with camptothecin-derived payloads are in clinical development and have shown promise in treating various cancers.
Mechanism of Action
The therapeutic action of a this compound-based ADC is a multi-step process initiated by the specific binding of the antibody to a target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and subsequent release of the this compound payload within the cell, leading to the inhibition of topoisomerase I and induction of apoptosis.
Signaling Pathway of Topoisomerase I Inhibitor-Induced Apoptosis in Leukemia
The following diagram illustrates the key events in the signaling cascade initiated by a topoisomerase I inhibitor, such as this compound, in a leukemia cell.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of Gly-7-MAD-MDCPT, a derivative of this compound, against various hematological malignancy cell lines.
Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000 |
| L540cy | Hodgkin's Lymphoma | 10 - 100 |
| MM.1R | Multiple Myeloma | 10 - 100 |
| M0LM13 | Acute Myeloid Leukemia | 10 - 100 |
| Ramos | Burkitt's Lymphoma | 10 - 100 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10 - 100 |
| U266 | Multiple Myeloma | 10 - 100 |
Note: Specific in vivo efficacy data for an ADC carrying this compound in a hematological malignancy model is not yet publicly available. The development of such ADCs targeting antigens like CD30 and CD70 is an active area of research.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a this compound analog in suspension hematological cancer cell lines.
Materials:
-
Hematological cancer cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analog (e.g., Gly-7-MAD-MDCPT) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the suspension cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of the this compound analog in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in leukemia cells (e.g., Jurkat) treated with a camptothecin analog using flow cytometry.
Materials:
-
Leukemia cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Camptothecin analog (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with the desired concentration of the camptothecin analog (e.g., 1 µM) for a specified time (e.g., 6-24 hours) to induce apoptosis. Include an untreated control.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation (300 x g for 5 minutes). Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
This compound represents a promising payload for the development of targeted therapies against hematological malignancies. Its mechanism of action, centered on topoisomerase I inhibition, provides a well-established route to inducing cancer cell death. The provided protocols offer a framework for the preclinical evaluation of this compound-based ADCs, enabling researchers to assess their cytotoxicity and apoptotic activity. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in relevant animal models of hematological cancers.
References
- 1. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Stability for 7-Mad-mdcpt ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Mad-mdcpt Antibody-Drug Conjugates (ADCs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to linker stability that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for maleimide-based ADC linkers like the one used in this compound ADCs?
The principal cause of instability in ADCs conjugated via maleimide chemistry is the susceptibility of the thiosuccinimide linkage to a retro-Michael reaction.[][2][3] This reaction is reversible and can lead to the deconjugation of the linker-payload from the antibody's cysteine residue. In a physiological environment, this deconjugated linker-payload can then react with other thiol-containing molecules, most notably serum albumin, leading to off-target toxicity and a reduction in therapeutic efficacy.[][3]
Q2: How can the stability of the maleimide-cysteine linkage be enhanced?
A key strategy to improve the stability of the maleimide-cysteine linkage is through the hydrolysis of the succinimide ring. This process, often referred to as "ring-opening," creates a stable succinamic acid derivative that is resistant to the retro-Michael reaction. This effectively "locks" the payload onto the antibody, preventing its premature release. Some modern linkers, known as "self-hydrolyzing maleimides," are engineered with adjacent basic groups to catalyze this hydrolysis under physiological conditions.
Q3: What factors can influence the rate of succinimide ring hydrolysis and overall linker stability?
Several factors can impact the stability of the linker:
-
Local Microenvironment: The amino acid residues surrounding the conjugation site on the antibody can influence stability. Positively charged residues in proximity to the linkage can promote rapid hydrolysis of the thiosuccinimide ring.
-
Linker Chemistry: The chemical structure of the maleimide itself is crucial. For instance, N-aryl maleimides have been shown to form more stable conjugates than traditional N-alkyl maleimides due to accelerated thiosuccinimide hydrolysis. The electronic properties of the 7-azaindole moiety in the this compound linker may also influence the rate of hydrolysis.
-
Solvent Accessibility: The degree to which the conjugation site is exposed to the surrounding solvent can affect its susceptibility to reactions with other molecules in the plasma.
-
pH and Temperature: Higher pH and elevated temperatures can accelerate the rate of succinimide ring hydrolysis.
Q4: What is a typical drug-to-antibody ratio (DAR) and how does its change over time indicate instability?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute affecting both the efficacy and potential toxicity of an ADC. A decrease in the average DAR over time during a plasma stability assay is a direct indicator of linker instability and payload loss. Monitoring DAR is essential for evaluating the performance of an ADC.
Troubleshooting Guides
Issue 1: Rapid Loss of Average DAR in Plasma Stability Assays
Possible Causes:
-
Incomplete Succinimide Ring Hydrolysis: The thiosuccinimide ring may not have fully hydrolyzed, leaving the ADC susceptible to retro-Michael deconjugation.
-
Thiol-Exchange with Plasma Proteins: High concentrations of free thiols in plasma (e.g., from albumin) can actively drive the retro-Michael reaction and subsequent payload transfer.
-
Assay Conditions: Non-physiological pH or temperature during the assay could be affecting linker stability.
Solutions:
-
Induce Succinimide Ring Hydrolysis: After the conjugation step, consider introducing a hydrolysis step. This can often be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8.5-9.2) at a controlled temperature (e.g., 37-45°C) for a defined period. Monitor the hydrolysis completion by mass spectrometry, looking for a mass increase of 18 Da per conjugated linker.
-
Perform a Thiol-Challenge Assay: To specifically assess the susceptibility to thiol-exchange, incubate the ADC with a high concentration of a reducing agent like N-acetyl-L-cysteine (NAC) or glutathione (GSH) and monitor DAR over time. This can help differentiate between inherent instability and plasma-specific effects.
-
Control Assay Conditions: Ensure that your plasma stability assay is conducted at physiological pH (7.4) and temperature (37°C). Include a control sample of the ADC incubated in a buffer like PBS to isolate the effects of plasma components.
Issue 2: High Heterogeneity and Aggregation of the ADC Post-Conjugation
Possible Causes:
-
Hydrophobicity of the Payload: The this compound payload may be hydrophobic, and a high DAR can lead to aggregation.
-
Inconsistent Conjugation: Inefficient or inconsistent conjugation can lead to a wide distribution of DAR species, including highly loaded species that are prone to aggregation.
-
Buffer Conditions: The final formulation buffer may not be optimal for the stability of the conjugated antibody.
Solutions:
-
Optimize DAR: Aim for a lower, more homogenous DAR. While a higher DAR can increase potency, it often comes at the cost of increased aggregation and faster clearance. A DAR of 2 to 4 is often a good starting point.
-
Refine Conjugation Protocol: Ensure complete reduction of interchain disulfides before adding the linker-payload. Control the molar excess of the linker-payload and the reaction time to achieve the target DAR.
-
Formulation Screening: Screen different buffer formulations to find conditions that minimize aggregation. Use techniques like size-exclusion chromatography (SEC) to monitor the formation of high molecular weight species (HMWS).
Quantitative Data Summary
The following tables summarize representative data for maleimide-based ADCs, which can serve as a benchmark for your this compound ADC experiments.
Table 1: Comparative Stability of Maleimide-Based ADCs in Thiol-Containing Buffer
| ADC Linker Type | Incubation Time (days) | % Deconjugation |
| N-alkyl maleimide | 7 | 35-67% |
| N-aryl maleimide | 7 | <20% |
| Maleamic methyl ester-based | 21 | ~9% |
Data compiled from multiple sources for illustrative purposes.
Table 2: Representative DAR Loss in Plasma/Serum Over Time
| ADC | Incubation Matrix | Incubation Time (days) | % Payload Loss |
| Conventional Maleimide ADC | Human Plasma | 7 | ~50% |
| Ring-Opened Maleimide ADC | Mouse Plasma | 7 | <10% |
| Maleimide-vc-MMAE ADC | Rat Plasma | 6 | ~2.5% (free MMAE) |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma by monitoring the average DAR over time.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Protein A or antigen-specific affinity capture beads
-
Elution and neutralization buffers
-
LC-MS system for intact mass analysis
Procedure:
-
ADC Incubation: Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a parallel control sample in PBS.
-
Time-Point Sampling: Incubate the samples at 37°C. At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.
-
ADC Purification: Thaw the samples. Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).
-
Sample Preparation for LC-MS: Wash the beads to remove non-specifically bound proteins. Elute the ADC from the beads and neutralize the sample.
-
LC-MS Analysis: Analyze the intact ADC using a reverse-phase or size-exclusion column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra to identify the different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR for each time point. Plot the average DAR versus time to determine the stability profile.
Protocol 2: Mass Spectrometry for DAR Analysis
Objective: To determine the average DAR and distribution of drug-loaded species of the this compound ADC.
Instrumentation:
-
UHPLC system
-
High-Resolution Mass Spectrometer (Q-TOF or Orbitrap)
-
Reverse-phase column suitable for intact protein analysis (e.g., C4 or C8)
LC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the ADC, for example, 20% to 80% B over 20-30 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 60-80°C
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Intact protein mode, typically scanning a mass range of m/z 1000-4000.
-
Source Conditions: Optimize parameters such as capillary voltage and source temperature for stable ion generation.
Data Processing:
-
Obtain the total ion chromatogram (TIC).
-
Extract the mass spectrum across the main ADC peak.
-
Use a deconvolution algorithm (e.g., MaxEnt1) to convert the m/z spectrum of multiple charge states into a true mass spectrum showing the masses of the different DAR species.
-
Calculate the weighted average DAR using the relative abundance of each species.
Visualizations
References
Technical Support Center: Overcoming Resistance to 7-Mad-mdcpt-based ADCs
Welcome to the technical support center for 7-Mad-mdcpt-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this novel class of ADCs.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Higher than Expected IC50 Values or Reduced Cytotoxicity
Question: We are observing significantly higher IC50 values with our this compound-based ADC in our target cancer cell line compared to previous experiments or literature data. What are the potential causes and how can we investigate this?
Answer: Reduced cytotoxicity of your this compound-based ADC can stem from several factors, primarily related to the payload's mechanism of action as a Topoisomerase I inhibitor. The two most common resistance mechanisms are alterations in the drug target (Topoisomerase I) and increased drug efflux by ABC transporters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high IC50 values.
Recommended Experimental Protocols:
-
Western Blot for Topoisomerase I Expression: To determine if the protein levels of Topoisomerase I are reduced in your resistant cells.
-
Sanger Sequencing of the TOP1 Gene: To identify potential mutations in the Topoisomerase I gene that could affect drug binding.
-
qRT-PCR for ABC Transporter Expression: To quantify the mRNA levels of key ABC transporters like ABCG2 and ABCC1.
Issue 2: Poor ADC Conjugation Efficiency with Hydrophobic this compound Payloads
Question: We are experiencing low Drug-to-Antibody Ratios (DAR) and significant aggregation during the conjugation of our antibody with the hydrophobic this compound linker-payload. How can we improve our conjugation process?
Answer: The hydrophobic nature of camptothecin-based payloads like this compound can lead to challenges in aqueous conjugation buffers, resulting in poor solubility, low reaction efficiency, and aggregation of the final ADC.
Troubleshooting Steps:
-
Optimize Reaction Buffer:
-
Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO or DMA to improve the solubility of the linker-payload. Start with 5-10% and carefully monitor for any signs of antibody denaturation.
-
pH: Ensure the pH of your conjugation buffer is optimal for the specific linker chemistry you are using.
-
-
Linker Modification:
-
Hydrophilic Linkers: Consider using linkers that incorporate hydrophilic moieties, such as PEG (polyethylene glycol) or other hydrophilic polymers, to counteract the hydrophobicity of the payload.
-
-
Control of Reaction Conditions:
-
Temperature and Time: Optimize the reaction temperature and incubation time. Lower temperatures and shorter reaction times may reduce aggregation.
-
Molar Excess of Linker-Payload: A higher molar excess may not always lead to a higher DAR and can increase aggregation. Titrate the molar excess to find the optimal balance.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to camptothecin-based ADCs like those with a this compound payload?
A1: The primary mechanisms of resistance to camptothecin-based ADCs are:
-
Alterations in the Target Enzyme (Topoisomerase I): This can be due to a decrease in the expression level of the Topoisomerase I protein or mutations in the TOP1 gene that reduce the binding affinity of the camptothecin payload.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump the camptothecin payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[3][4][5]
Q2: What level of resistance (fold-change in IC50) is typically observed with these resistance mechanisms?
A2: The degree of resistance can vary significantly depending on the specific cell line and the resistance mechanism.
| Resistance Mechanism | Drug/ADC | Cell Line | Approximate Fold Resistance (IC50) | Reference |
| TOP1 Mutations | SN-38 (Camptothecin analog) | HCT116 (Colon Cancer) | 20 - 67 | |
| ABCG2 Overexpression | SN-38 (Camptothecin analog) | H23 (Lung Cancer) | >50 | |
| ABCG2 Overexpression | Topotecan (Camptothecin analog) | NCI-H460 | 23 |
Q3: How can I determine if my resistant cell line has mutations in the Topoisomerase I gene?
A3: You can identify mutations in the TOP1 gene by performing Sanger sequencing of the coding regions of the gene. This involves designing primers to amplify the exons of the TOP1 gene from cDNA derived from your sensitive and resistant cell lines, followed by sequencing and comparison of the sequences.
Q4: What are the key ABC transporters I should investigate for resistance to this compound-based ADCs?
A4: The most prominent ABC transporter associated with resistance to camptothecin analogs is ABCG2 (Breast Cancer Resistance Protein - BCRP). You may also consider investigating ABCC1 (MRP1) as it has also been implicated in multidrug resistance.
III. Signaling and Resistance Pathways
ABC Transporter-Mediated Drug Efflux Pathway
Caption: ABCG2-mediated efflux of this compound.
IV. Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT-based)
Objective: To determine the IC50 value of a this compound-based ADC in sensitive and potentially resistant cancer cell lines.
Materials:
-
Target cancer cell lines (sensitive and suspected resistant)
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Topoisomerase I
Objective: To compare the protein expression levels of Topoisomerase I in sensitive and resistant cell lines.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Topoisomerase I
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each cell lysate onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Topoisomerase I (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize the Topoisomerase I signal to the loading control to compare expression levels between cell lines.
Protocol 3: Sanger Sequencing of the TOP1 Gene
Objective: To identify potential mutations in the TOP1 gene in resistant cell lines.
Materials:
-
RNA extracted from sensitive and resistant cell lines
-
Reverse transcription kit
-
PCR primers designed to amplify the coding sequence of the TOP1 gene
-
Taq polymerase and PCR buffer
-
DNA purification kit
-
Sequencing primers
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cell lines and synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Amplify the coding regions of the TOP1 gene from the cDNA using PCR with your designed primers. It is recommended to amplify overlapping fragments to cover the entire coding sequence.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products and sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the obtained sequences from the resistant cell line to the sequence from the sensitive cell line and a reference sequence to identify any mutations.
References
- 1. New Topoisomerase I mutations are associated with resistance to camptothecin | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ABCG2 as a biomarker for predicting resistance to CPT‐11/SN‐38 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel camptothecin analogues that circumvent ABCG2-associated drug resistance in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with 7-Mad-mdcpt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low drug-to-antibody ratio (DAR) when conjugating the maleimide-containing payload 7-Mad-mdcpt to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected Drug-to-Antibody Ratio (DAR) for this compound conjugated via cysteine residues?
For antibodies with accessible interchain disulfide bonds (like IgG1, IgG2, and IgG4), a partial reduction typically yields up to eight reactive thiol groups. Therefore, the theoretical maximum DAR is 8. However, a DAR of 2 to 4 is often targeted to maintain a balance between efficacy and pharmacokinetic properties.[1][2] Achieving a homogenous DAR of 4 is a common goal in many antibody-drug conjugate (ADC) development processes.
Q2: What are the primary factors that can lead to a low DAR with this compound?
Several factors can contribute to a lower-than-expected DAR. These can be broadly categorized into issues with the antibody, suboptimal reaction conditions, and problems with the this compound linker-payload itself. Common causes include incomplete antibody reduction, degradation of the maleimide group, steric hindrance at the conjugation site, and inaccurate quantification of reagents.
Q3: How does the stability of the this compound maleimide group impact conjugation efficiency?
The maleimide group is susceptible to hydrolysis, which opens the ring to form a maleamic acid. This hydrolyzed form is unreactive towards thiol groups on the antibody, leading to a lower conjugation efficiency and consequently a low DAR.[3] It is crucial to handle and store the this compound under conditions that minimize hydrolysis.
Q4: Can the choice of analytical method affect the measured DAR?
Yes, the method used to determine the DAR can influence the results. The most common techniques are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[4][] It is important to use a validated analytical method to obtain an accurate DAR value. HIC is particularly useful for resolving different drug-loaded species.
Troubleshooting Guide for Low DAR
This guide is designed to help you systematically troubleshoot and resolve issues leading to a low DAR during your conjugation experiments with this compound.
Logical Flow for Troubleshooting Low DAR
Caption: A step-by-step logical workflow for troubleshooting low DAR.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Low Average DAR | 1. Incomplete Antibody Reduction | - Verify Reducing Agent Activity: Ensure your reducing agent (e.g., TCEP, DTT) is fresh and active. Prepare solutions immediately before use. - Optimize Reducing Agent Concentration: Titrate the molar ratio of the reducing agent to the antibody. A common starting point is a 2.5 to 5-fold molar excess for partial reduction. - Optimize Reduction Conditions: Ensure optimal incubation time and temperature for the reduction step. Typically, this is performed at 37°C for 1-2 hours. |
| 2. Suboptimal Conjugation Reaction Conditions | - Optimize pH: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5. A pH outside this range can slow down the reaction or promote maleimide hydrolysis. - Optimize Temperature and Time: Perform the conjugation at a controlled temperature (e.g., 4°C to 25°C) for a sufficient duration (e.g., 1-4 hours). Monitor the reaction progress over time. - Co-solvent Percentage: If this compound is dissolved in an organic solvent (e.g., DMSO), ensure the final concentration of the co-solvent in the reaction mixture is low (typically <10%) to avoid antibody denaturation. | |
| 3. Inactive or Degraded this compound | - Verify Payload Quality: Use a fresh batch of this compound or verify the purity and activity of the existing stock. The maleimide group can hydrolyze over time, especially in solution. - Proper Handling: Prepare this compound solutions immediately before use and avoid repeated freeze-thaw cycles. | |
| 4. Inaccurate Reagent Concentrations | - Verify Antibody Concentration: Accurately determine the antibody concentration using a reliable method such as UV-Vis spectroscopy (A280). - Verify Payload Concentration: Ensure the stock solution of this compound is accurately prepared. | |
| High Heterogeneity (Broad DAR Distribution) | 1. Inconsistent Reduction | - Ensure Homogeneous Mixing: Gently mix the antibody and reducing agent to ensure a uniform reduction process. |
| 2. Premature Quenching of the Reaction | - Standardize Quenching Step: Add the quenching reagent (e.g., N-acetylcysteine) at a consistent time point in your protocol. | |
| ADC Aggregation | 1. High Hydrophobicity of the Payload | - Lower the Molar Ratio: A high molar excess of the hydrophobic this compound can lead to aggregation. Try reducing the payload-to-antibody ratio during conjugation. - Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody and Conjugation with this compound
This protocol describes a general method for conjugating a maleimide-functionalized payload to an antibody via reduced interchain disulfide bonds.
Caption: A standard experimental workflow for ADC conjugation.
Materials:
-
Antibody of interest
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-acetylcysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS).
-
Reduction: a. Add TCEP to the antibody solution to a final molar ratio of 2.5:1 (TCEP:antibody). b. Incubate the mixture at 37°C for 2 hours with gentle mixing.
-
Conjugation: a. Prepare a stock solution of this compound in DMSO. b. Add the this compound solution to the reduced antibody solution to achieve a desired molar excess (e.g., 5-fold molar excess over available thiols). c. Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC to remove unreacted payload, quenching agent, and any aggregates. Size-exclusion chromatography is a common method.
-
Analysis: Determine the average DAR and distribution of drug-loaded species using an appropriate analytical method like HIC.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in a this compound ADC sample.
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Gradient Elution: Start with a high concentration of Mobile Phase A and run a linear gradient to a high concentration of Mobile Phase B over a defined period (e.g., 30 minutes). This will elute the ADC species based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.
-
Data Analysis: a. Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=2, 4, 6, 8, etc.). b. Calculate the area of each peak. c. Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Data Presentation
The following tables illustrate how to present data from troubleshooting experiments.
Table 1: Effect of TCEP Molar Ratio on DAR
| TCEP:Antibody Molar Ratio | Average DAR | % Unconjugated Antibody | % Aggregation |
| 1.5 : 1 | 1.8 | 25% | < 1% |
| 2.5 : 1 | 3.5 | 5% | < 1% |
| 5.0 : 1 | 3.8 | < 1% | 3% |
Table 2: Effect of Conjugation pH on DAR
| Conjugation pH | Average DAR | % Unconjugated Antibody |
| 6.0 | 2.5 | 15% |
| 7.0 | 3.6 | 4% |
| 8.0 | 3.2 | 8% (potential hydrolysis) |
By systematically evaluating these parameters, you can optimize your conjugation protocol to achieve the desired drug-to-antibody ratio for your this compound ADC.
References
- 1. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Toxicity of 7-Mad-mdcpt Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target toxicity associated with 7-Mad-mdcpt payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetically-derived camptothecin analog used as a cytotoxic payload in ADCs.[1][2][3] Its primary mechanism of action is the inhibition of DNA topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[4]
Q2: What are the common off-target toxicities observed with this compound and other camptothecin-based payloads?
The off-target toxicities of camptothecin-based payloads like this compound are primarily related to their effects on healthy, rapidly proliferating cells. The most frequently reported adverse events in clinical and preclinical studies include:
-
Hematological Toxicities: Myelosuppression is a significant concern, often manifesting as neutropenia (low neutrophil count) and anemia (low red blood cell count).[4] This is due to the payload affecting hematopoietic progenitor cells in the bone marrow.
-
Gastrointestinal (GI) Toxicities: Nausea, vomiting, and diarrhea are common. These side effects are attributed to damage to the rapidly dividing epithelial cells lining the gastrointestinal tract.
Q3: What factors contribute to the off-target toxicity of this compound ADCs?
Several factors can contribute to the off-target toxicity of an ADC:
-
Premature Payload Release: Instability of the linker connecting the this compound payload to the antibody can lead to its premature release into systemic circulation before reaching the target tumor cells.
-
Non-specific Uptake: Healthy cells, particularly those in the liver and reticuloendothelial system, can take up the ADC non-specifically.
-
High Drug-to-Antibody Ratio (DAR): A higher number of payload molecules per antibody can increase the overall toxicity of the ADC.
-
Target Expression on Healthy Tissues: If the target antigen of the ADC is also expressed at low levels on healthy tissues, it can lead to on-target, off-tumor toxicity.
Troubleshooting Guides
Issue 1: High Levels of Hematological Toxicity (Neutropenia, Anemia) in Preclinical Models
Possible Cause: Premature release of this compound from the ADC, leading to systemic exposure and bone marrow suppression.
Troubleshooting Steps:
-
Linker Stability Assessment:
-
Protocol: Incubate the ADC in plasma from the relevant species (e.g., mouse, cynomolgus monkey, human) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Use techniques like HPLC or ELISA to quantify the amount of free payload released over time.
-
Interpretation: A high percentage of released payload indicates poor linker stability. Consider re-engineering the linker for enhanced stability.
-
-
Dose-Response Evaluation:
-
Protocol: Conduct a dose-escalation study in the animal model to determine the maximum tolerated dose (MTD).
-
Analysis: Monitor complete blood counts (CBCs) at regular intervals.
-
Interpretation: Establish a therapeutic window by comparing the MTD with the effective anti-tumor dose. If the window is narrow, consider dose fractionation or combination with supportive care agents.
-
-
Supportive Care:
-
Protocol: Administer granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production and recovery.
-
Analysis: Monitor neutrophil counts to assess the efficacy of G-CSF.
-
Issue 2: Significant Gastrointestinal Distress (Diarrhea, Weight Loss) in Animal Models
Possible Cause: Damage to the intestinal epithelium due to off-target payload activity.
Troubleshooting Steps:
-
Symptomatic Management:
-
Protocol: For diarrhea, administer anti-diarrheal agents. For instance, in clinical settings with camptothecin-based drugs like irinotecan, loperamide is used for delayed diarrhea and atropine for acute cholinergic symptoms. These can be adapted for preclinical models.
-
Analysis: Monitor animal weight, stool consistency, and overall health.
-
-
Histopathological Analysis:
-
Protocol: At the end of the study, collect gastrointestinal tract tissues for histopathological examination.
-
Analysis: Assess for signs of mucosal damage, inflammation, and apoptosis.
-
Interpretation: Correlate the severity of GI toxicity with the ADC dose and exposure levels of free payload.
-
Advanced Mitigation Strategy: Inverse Targeting
A promising strategy to reduce off-target toxicity is "inverse targeting." This approach involves the co-administration of a payload-binding agent, such as a monoclonal antibody or antibody fragment, that specifically sequesters any prematurely released this compound in the circulation. This prevents the free payload from reaching and damaging healthy tissues.
Experimental Workflow for Inverse Targeting
Caption: Workflow for developing and validating an inverse targeting strategy.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| DEL | Human Cell Line | 0.7 | CellTiter-Glo |
| Additional cell lines to be tested for a comprehensive profile |
Data from MedChemExpress.
Table 2: Common Off-Target Toxicities of Camptothecin-Based ADCs and Management Strategies
| Toxicity | Grade | Management in Clinical Setting | Preclinical Adaptation |
| Neutropenia | 1-4 | Dose reduction/delay, G-CSF | Dose adjustment, G-CSF administration |
| Anemia | 1-3 | Erythropoiesis-stimulating agents, blood transfusion | Monitoring of hemoglobin levels |
| Diarrhea | 1-3 | Acute: AtropineDelayed: Loperamide | Anti-diarrheal agents, fluid support |
| Nausea/Vomiting | 1-3 | Anti-emetic prophylaxis | Monitoring of food intake and body weight |
Management strategies are based on clinical experience with camptothecin derivatives like irinotecan and may be adapted for preclinical studies with this compound.
Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of free this compound on non-target cells, such as normal human fibroblasts or hematopoietic progenitor cells.
Materials:
-
Non-target cells (e.g., human fibroblasts, CD34+ hematopoietic stem cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period relevant to the cell cycle of the non-target cells (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathway: Topoisomerase I Inhibition by this compound
Caption: Signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Improving the Therapeutic Index of 7-Mad-mdcpt ADCs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 7-methyl-1,6-naphthyridin-2(1H)-one (7-Mad)-mdcpt Antibody-Drug Conjugates (ADCs). Our goal is to help you overcome common experimental challenges and optimize the therapeutic index of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is 7-Mad-mdcpt and what is its mechanism of action as an ADC payload?
A1: this compound is a derivative of camptothecin, a potent topoisomerase I inhibitor.[1] As an ADC payload, it is designed to be delivered specifically to tumor cells via a monoclonal antibody. Once the ADC is internalized by a target cell, the linker is cleaved, releasing the this compound payload. The released payload then binds to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks, which leads to DNA damage and ultimately apoptotic cell death.[2]
Q2: What are the main challenges in developing this compound ADCs with a favorable therapeutic index?
A2: Like other camptothecin derivatives, this compound is inherently hydrophobic.[3] This can lead to several challenges:
-
Aggregation: High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, causing aggregation. Aggregated ADCs can exhibit altered pharmacokinetics and potentially be more immunogenic.[3][]
-
Poor Stability: The hydrophobicity of the payload can impact the physical stability of the ADC, potentially leading to premature drug release.
-
Off-Target Toxicity: Prematurely released payload can cause systemic toxicity, narrowing the therapeutic window. Additionally, the bystander effect, while beneficial in killing antigen-negative tumor cells, can also lead to toxicity in healthy tissues if not well-controlled.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of a this compound ADC?
A3: The DAR is a critical parameter for ADC efficacy and safety.
-
A low DAR may result in insufficient potency.
-
A high DAR can increase potency but may also lead to faster clearance, increased aggregation, and greater off-target toxicity. The optimal DAR for a this compound ADC is a balance between delivering a sufficient amount of payload to the tumor and maintaining favorable pharmacokinetic and safety profiles, generally targeted in the range of 4 to 8.
Q4: What is the "bystander effect" and how is it relevant for this compound ADCs?
A4: The bystander effect is the ability of the ADC's payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. For this compound ADCs, a cleavable linker is necessary to release the payload, which must be sufficiently membrane-permeable to diffuse into adjacent cells. The hydrophobicity of the released this compound payload can enhance this effect, but it must be balanced to avoid excessive toxicity to surrounding healthy tissue.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound ADCs.
| Question/Issue | Possible Causes | Recommended Solutions |
| Low conjugation efficiency or low average DAR. | 1. Suboptimal reaction conditions (pH, temperature, time).2. Inactive drug-linker due to improper storage or handling.3. Interfering substances in the antibody buffer.4. Steric hindrance at the conjugation site. | 1. Systematically optimize reaction parameters. For lysine conjugation, a pH of ~7.5 is often a good starting point.2. Use a fresh batch of the drug-linker and ensure it is stored under recommended conditions.3. Perform a buffer exchange to a suitable conjugation buffer.4. Consider using a linker with a longer spacer to reduce steric hindrance. |
| High levels of ADC aggregation observed after conjugation. | 1. High hydrophobicity of the this compound payload, especially at high DARs.2. Inappropriate formulation buffer (pH, ionic strength).3. Harsh conjugation conditions causing antibody denaturation. | 1. Employ a hydrophilic linker: Incorporate polyethylene glycol (PEG) or polysarcosine (pSar) into the linker design to increase the overall hydrophilicity of the ADC.2. Optimize DAR: Aim for the lowest effective DAR to minimize hydrophobicity-driven aggregation.3. Screen formulation buffers: Test various buffers with different pH and excipients to find conditions that minimize aggregation.4. Use site-specific conjugation: This can lead to more homogeneous ADC species with potentially better biophysical properties. |
| Inconsistent batch-to-batch reproducibility of DAR. | 1. Variability in the quality of starting materials (antibody, drug-linker).2. Lack of strict control over reaction parameters.3. Inconsistent purification methods. | 1. Thoroughly characterize all starting materials for each batch.2. Implement strict process controls for all reaction parameters.3. Standardize the purification protocol to ensure consistent removal of unconjugated antibody and drug-linker. |
| Unexpectedly high in vitro cytotoxicity in antigen-negative cells. | 1. Premature release of the this compound payload due to an unstable linker.2. A very potent bystander effect due to high membrane permeability of the released payload. | 1. Assess linker stability in plasma. If instability is confirmed, consider a more stable linker design.2. Modulate the hydrophobicity of the released payload. A slightly more hydrophilic payload may have a more controlled bystander effect. |
| Higher than expected in vivo toxicity (e.g., weight loss, neutropenia). | 1. Premature payload release in circulation due to poor linker stability.2. Off-target uptake of the ADC in healthy tissues.3. Excessive bystander killing affecting healthy cells adjacent to the tumor.4. The inherent toxicity profile of camptothecin-based payloads, which can include gastrointestinal and hematologic toxicities. | 1. Improve linker stability: Utilize linkers designed for higher plasma stability to minimize premature payload release.2. Evaluate on-target, off-tumor toxicity: Assess the expression of the target antigen in healthy tissues to predict potential on-target toxicities.3. Optimize the dose and schedule: A fractionated dosing schedule may be better tolerated than a single high dose.4. Consider payload-binding enhancers: Co-administration of an agent that binds to the free payload in circulation could potentially reduce systemic toxicity. |
Quantitative Data Summary
The following tables provide representative data for camptothecin-based ADCs. Note: Data for this compound specifically is not publicly available. The values below are illustrative of what might be expected for this class of ADCs.
Table 1: In Vitro Cytotoxicity of Camptothecin-Based ADCs
| ADC Construct | Target Cell Line | DAR | IC50 (nM) | Reference |
| 7300-LP3004 (pSar-modified linker) | SHP-77 | 8 | 39.74 | |
| 7300-LP2004 (PEG-modified linker) | SHP-77 | 8 | 32.17 | |
| 7300-LP1003 (linear linker) | SHP-77 | 8 | 186.6 | |
| 7300-Deruxtecan (DXd) | SHP-77 | 8 | 124.5 |
Table 2: In Vivo Efficacy of Camptothecin-Based ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |
| 7300-LP3004 | SHP-77 | 5 | 106.09 | |
| 7300-Deruxtecan (DXd) | SHP-77 | 5 | 103.95 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is for determining the IC50 value of a this compound ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
This compound ADC, unconjugated antibody, and free this compound payload.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Incubate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Bystander Effect Assay
This assay evaluates the ability of the released this compound payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP).
-
This compound ADC.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio (e.g., 1:1 or 9:1). As a control, seed the Ag- GFP-expressing cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of Ag- cells with serial dilutions of the this compound ADC.
-
Incubation: Incubate for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound ADC.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor cell line (antigen-positive).
-
Matrigel (optional).
-
This compound ADC, vehicle control, and isotype control ADC.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the this compound ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous injection).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Efficacy Metrics: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size.
-
Toxicity Assessment: Monitor mice for clinical signs of toxicity, including body weight loss, changes in behavior, and physical appearance.
Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: Troubleshooting workflow for this compound ADC experiments.
Caption: Factors influencing the therapeutic index of an ADC.
References
Addressing aggregation issues in 7-Mad-mdcpt ADC formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the formulation of 7-Mad-mdcpt Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC formulations?
A1: Aggregation of ADCs, particularly those with hydrophobic components like this compound, is a multifaceted issue. The primary drivers include:
-
Hydrophobic Interactions : The conjugation of hydrophobic payloads and linkers to the antibody surface can create patches that promote self-association and aggregation to minimize exposure to the aqueous environment.[1][2][]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR generally increases the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[4][5] Studies have shown that ADCs with a high DAR (e.g., 9-10) can experience rapid clearance and accumulation in the liver.
-
Conjugation Process Conditions : The use of organic solvents to dissolve hydrophobic linker-payloads can disrupt the antibody's native structure. Unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can also contribute to aggregation.
-
Environmental Stress : Exposure to thermal stress, agitation (e.g., during transportation), and light can degrade the ADC and induce aggregation.
-
Antibody-Specific Properties : Some monoclonal antibodies (mAbs) are inherently more prone to aggregation. The conjugation process itself can induce conformational changes, exposing previously buried hydrophobic regions.
Q2: How can I detect and quantify this compound ADC aggregation?
A2: A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.
-
Size Exclusion Chromatography (SEC) : This is the industry-standard method for quantifying high molecular weight species (aggregates) based on their hydrodynamic volume.
-
SEC with Multi-Angle Light Scattering (SEC-MALS) : Coupling SEC with MALS allows for the determination of the absolute molar mass of eluting species, providing more definitive characterization of monomers, dimers, and higher-order aggregates.
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their surface hydrophobicity. It is particularly useful for assessing the impact of the hydrophobic this compound linker-payload on the ADC's surface properties and can help determine the drug-to-antibody ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides detailed qualitative and quantitative insights into the composition, structure, and aggregation state of ADCs. It is highly sensitive for detecting low levels of aggregated species.
-
Dynamic Light Scattering (DLS) : DLS is a rapid screening tool to assess the size distribution of particles in a solution and can detect the presence of aggregates.
Q3: What formulation strategies can be employed to mitigate aggregation of my this compound ADC?
A3: A well-designed formulation is crucial for maintaining the stability of your ADC. Consider the following strategies:
-
Optimize Buffer Conditions : Screen a range of pH values and buffer systems to find the optimal conditions for your specific ADC. The pH should be selected to avoid the isoelectric point of the antibody, where it has the lowest solubility.
-
Utilize Stabilizing Excipients :
-
Surfactants : Non-ionic surfactants like polysorbate 20 (Tween 20) and polysorbate 80 (Tween 80) are effective in preventing surface-induced aggregation and adsorption.
-
Sugars and Polyols : Sugars such as sucrose and trehalose can act as cryoprotectants and stabilizers.
-
Amino Acids : Certain amino acids can help to reduce non-specific interactions between ADC molecules.
-
-
Employ Hydrophilic Linkers : Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups or negatively charged sulfonate groups, can help to counteract the hydrophobicity of the this compound payload and reduce aggregation.
-
Lyophilization : For long-term stability, lyophilization (freeze-drying) is a common strategy for ADC formulations. However, the process itself can introduce stresses, necessitating the use of appropriate lyoprotectants.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Increased High Molecular Weight Species (HMWS) in SEC Analysis | Hydrophobic Interactions: The this compound payload is increasing the surface hydrophobicity of the ADC. | - Incorporate a more hydrophilic linker in your ADC design. - Add excipients like polysorbates (e.g., 0.01-0.1%) to the formulation to shield hydrophobic patches. |
| High Drug-to-Antibody Ratio (DAR): The average DAR is too high, leading to increased hydrophobicity. | - Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. A DAR of 2 to 6 is often found to have a better therapeutic index than very high DAR ADCs. | |
| Suboptimal Formulation pH: The pH of the formulation is close to the isoelectric point (pI) of the ADC, reducing its solubility. | - Perform a pH screening study to identify a pH range that maximizes the stability of your ADC, typically 1-2 units away from the pI. | |
| Precipitation or Cloudiness During Formulation or Storage | Poor Solubility of the ADC: The concentration of the ADC exceeds its solubility in the current formulation buffer. | - Evaluate the solubility of the ADC in different buffers and at various concentrations. - Consider including solubilizing excipients in the formulation. |
| Environmental Stress: The ADC has been exposed to temperature fluctuations, freezing/thawing cycles, or agitation. | - Ensure controlled storage and transportation conditions. - Minimize freeze-thaw cycles. If necessary, aliquot the ADC into single-use vials. | |
| Inconsistent Results Between Batches | Variability in Conjugation Process: Inconsistent reaction conditions (e.g., temperature, time, solvent concentration) are leading to batch-to-batch differences in DAR and aggregation. | - Tightly control all parameters of the conjugation process. - Consider implementing advanced conjugation techniques like "Lock-Release" technology, which immobilizes the antibody on a solid support during conjugation to prevent aggregation at its source. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates and determine their absolute molecular weight.
Methodology:
-
System Preparation: Equilibrate the SEC column (e.g., TSKgel G3000SWxl) and MALS detector with the chosen mobile phase (typically the formulation buffer) at a constant flow rate (e.g., 0.5 mL/min) until stable baselines for both UV and light scattering detectors are achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter to remove any particulate matter.
-
Data Acquisition: Inject a defined volume of the prepared sample (e.g., 50 µL) onto the equilibrated SEC column.
-
Data Analysis:
-
Integrate the peaks in the chromatogram from the UV detector to determine the relative percentage of monomer, dimer, and other high molecular weight species.
-
Use the data from the MALS and refractive index detectors to calculate the molar mass of each eluting peak. This will confirm the identity of the monomer and provide the molecular weight of the aggregated species.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of the ADC and characterize the distribution of species with different drug-to-antibody ratios.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): Prepare a buffer (e.g., 20 mM sodium phosphate) containing a high concentration of salt (e.g., 1.5 M ammonium sulfate), pH 7.0.
-
Mobile Phase B (Low Salt): Prepare the same buffer without the salt (e.g., 20 mM sodium phosphate), pH 7.0.
-
-
System Preparation: Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with 100% Mobile Phase A.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Data Acquisition: Inject the prepared sample onto the column. Elute the bound ADC using a linear gradient from high salt (100% Mobile Phase A) to low salt (100% Mobile Phase B).
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the hydrophobicity of the ADC species. A longer retention time corresponds to a more hydrophobic species, which can be correlated with a higher DAR. This method can be used to compare different batches or formulations.
Visualizations
Caption: A logical workflow for troubleshooting ADC aggregation issues.
Caption: Causal relationships leading to ADC aggregation.
References
Methods to reduce premature payload release of 7-Mad-mdcpt
Welcome to the technical support center for 7-Mad-mdcpt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound in experimental settings. Our goal is to help you achieve reliable and reproducible results in your research.
Troubleshooting Guide: Premature Payload Release of this compound
Premature payload release is a critical issue that can compromise the efficacy and safety of antibody-drug conjugates (ADCs) utilizing this compound. This guide provides a structured approach to identifying and mitigating the potential causes of this problem.
Table 1: Troubleshooting Premature Payload Release
| Potential Cause | Possible Explanation | Recommended Solution |
| Linker Instability | The chemical linker connecting this compound to the antibody is susceptible to cleavage in the bloodstream before reaching the target cells. This can be due to the presence of endogenous enzymes or unfavorable physiological pH. | - Select a more stable linker: Consider using linkers with higher plasma stability. For example, non-cleavable linkers or linkers with specific cleavage sites that are less prone to enzymatic degradation in circulation. - Optimize linker chemistry: Modify the linker structure to enhance its stability under physiological conditions. |
| Antibody-Related Issues | The antibody component of the ADC may be unstable, leading to aggregation or degradation, which in turn can affect the integrity of the linker and promote premature payload release. | - Ensure antibody purity and stability: Use highly purified and well-characterized antibodies. - Optimize formulation: Store and handle the ADC in appropriate buffers and at recommended temperatures to maintain antibody integrity. |
| Off-Target Uptake and Processing | The ADC may be taken up by non-target cells that can also process the linker and release the payload, leading to systemic toxicity. | - Improve targeting specificity: Use antibodies with high affinity and specificity for the target antigen. - Consider dose optimization: Reducing the overall dose may help minimize off-target effects while maintaining therapeutic efficacy at the target site. |
| Handling and Storage | Improper handling and storage of the this compound ADC can lead to its degradation and subsequent premature release of the payload.[1] | - Follow storage recommendations: Store the ADC at the recommended temperature (e.g., -20°C or -80°C) and protect it from light.[1] - Use appropriate solvents: Reconstitute and dilute the ADC in recommended buffers to avoid chemical degradation. |
| Photolability (if applicable) | If this compound is in a "caged" or photoactivatable form, exposure to ambient or laboratory light can cause premature uncaging and payload release.[2] | - Work in low-light conditions: Handle the compound under red or yellow light to prevent unintended photoactivation. - Use amber-colored or foil-wrapped containers: Protect solutions from light exposure during storage and experiments.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent cytotoxic agent, specifically a camptothecin analog.[1] It is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. The antibody component of the ADC directs the molecule to cancer cells expressing a specific antigen, where this compound is then released to induce cell death.
Q2: My experiments show high background toxicity. Could this be due to premature release of this compound?
A2: Yes, high background toxicity is a common indicator of premature payload release. When the cytotoxic payload is released into systemic circulation before reaching the target tumor cells, it can cause off-target toxicity. To address this, it is crucial to evaluate the stability of your ADC construct, particularly the linker, in plasma or relevant biological fluids.
Q3: How can I assess the stability of my this compound ADC and quantify premature release?
A3: You can perform in vitro plasma stability assays. This typically involves incubating the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C over a time course. At various time points, samples are analyzed to measure the amount of released this compound.
Q4: The user prompt mentions "caged" this compound. Is it a photoactivatable compound?
A4: While this compound is primarily described as a payload for ADCs with linker-mediated release, the term "caged" can also refer to photolabile protecting groups that render a molecule inactive until exposure to a specific wavelength of light. If you are working with a photoactivatable version of this compound, premature release is likely due to unintended exposure to light. It is crucial to handle such compounds in a dark or red-light environment and use light-protective containers.
Q5: What are the critical parameters to consider when designing an experiment with a potentially photolabile compound?
A5: For photolabile compounds, you must control the light environment. Key considerations include:
-
Wavelength of activation: Know the specific wavelength of light required for uncaging and ensure your experimental setup does not inadvertently expose the compound to it.
-
Light intensity and duration: Control the intensity and duration of light exposure to achieve controlled payload release.
-
Control experiments: Include control groups that are not exposed to the activating light source to quantify the extent of premature release.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound ADC
Objective: To determine the stability of the this compound ADC and quantify the extent of premature payload release in plasma.
Materials:
-
This compound ADC
-
Control plasma (species-matched to the planned in vivo studies)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for detecting free this compound (e.g., HPLC-MS/MS)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
Methodology:
-
Prepare a stock solution of the this compound ADC in PBS.
-
Spike the ADC stock solution into pre-warmed control plasma to a final concentration relevant to your in vivo studies.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution. This will precipitate plasma proteins and stop any further degradation.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze for the concentration of free this compound using a validated analytical method.
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Protocol 2: Photostability Assessment for "Caged" this compound
Objective: To evaluate the stability of a photoactivatable ("caged") form of this compound under different light conditions.
Materials:
-
"Caged" this compound
-
Appropriate solvent (e.g., DMSO, PBS)
-
Amber and clear vials
-
Controlled light sources (e.g., laboratory fluorescent light, sunlight, specific wavelength LED)
-
Analytical method for detecting uncaged this compound (e.g., UV-Vis spectroscopy, HPLC)
Methodology:
-
Prepare a stock solution of the "caged" this compound in the chosen solvent.
-
Aliquot the solution into both amber and clear vials.
-
Expose the vials to different light conditions:
-
Dark control: Wrap a set of vials completely in aluminum foil.
-
Ambient lab light: Place a set of vials on the lab bench under normal laboratory lighting.
-
Specific wavelength: If the activation wavelength is known, expose a set of vials to a controlled light source of that wavelength.
-
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take samples from each condition.
-
Analyze the samples to quantify the concentration of the uncaged this compound.
-
Compare the amount of uncaged payload in the different light conditions to the dark control to determine the compound's photostability.
Visualizations
Caption: Mechanism of action for a this compound ADC and the issue of premature payload release.
Caption: A logical workflow for troubleshooting premature payload release of this compound.
References
Technical Support Center: Enhancing the Bystander Killing Effect of Cytotoxic Payloads
Disclaimer: The following technical support guide has been generated based on established principles of antibody-drug conjugate (ADC) bystander killing. As "7-Mad-mdcpt" is not a publicly documented entity in the scientific literature, this guide will use a potent, membrane-permeable topoisomerase I inhibitor, deruxtecan (DXd), as a representative payload to illustrate the concepts and methodologies for enhancing the bystander effect. Researchers working with novel payloads like this compound are encouraged to adapt these principles to their specific molecule's characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the bystander killing effect in the context of ADCs?
The bystander killing effect is a phenomenon where an ADC induces cytotoxicity not only in the targeted antigen-positive (Ag+) cancer cells but also in adjacent antigen-negative (Ag-) cells.[1][] This occurs when the cytotoxic payload, released from the ADC within the target cell, diffuses into the neighboring cells, thereby extending the therapeutic reach of the ADC, which is particularly beneficial in tumors with heterogeneous antigen expression.[1][3]
Q2: What are the key molecular and cellular factors that determine the efficacy of the bystander effect?
The efficacy of the bystander effect is primarily determined by:
-
Payload Properties: The payload should be highly potent and possess good membrane permeability to diffuse across cell membranes.[] Uncharged, hydrophobic molecules are generally more effective at this.
-
Linker Chemistry: A cleavable linker is essential to release the payload from the antibody. The linker's cleavage mechanism (e.g., by lysosomal enzymes like Cathepsin B) can influence the rate and location of payload release.
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as extracellular pH and the presence of certain enzymes, can also affect the cleavage of some linkers and the stability of the released payload.
Q3: How does enhancing the bystander effect contribute to better therapeutic outcomes?
A potent bystander effect can help overcome tumor heterogeneity, a common challenge in cancer therapy where not all tumor cells express the target antigen. By killing neighboring antigen-negative cells, ADCs with a strong bystander effect can lead to a more comprehensive anti-tumor response and potentially reduce the likelihood of developing treatment resistance.
Q4: Can the bystander effect be modulated by altering the ADC design?
Yes, the bystander effect can be fine-tuned. For instance, modifying the linker to be more labile under specific conditions within the tumor microenvironment can enhance payload release. Additionally, the choice of payload is critical; payloads with higher membrane permeability, like deruxtecan (DXd), tend to exhibit a more pronounced bystander effect compared to less permeable payloads like DM1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no bystander killing observed in co-culture assay | 1. Low Payload Permeability: The payload may not be efficiently diffusing out of the target cells. 2. Inefficient Linker Cleavage: The linker may not be effectively cleaved within the target cells. 3. Insufficient Payload Potency: The amount of payload diffusing to neighboring cells may be below the cytotoxic threshold. 4. Incorrect Ratio of Ag+ to Ag- cells: The number of target cells may be too low to generate a sufficient concentration of diffused payload. | 1. Characterize Payload Properties: Confirm the hydrophobicity and membrane permeability of your payload. If low, consider chemical modifications to enhance these properties. 2. Verify Linker Cleavage: Use a lysosomal fractionation assay or a reporter assay to confirm linker cleavage within the target cell line. 3. Determine IC50: Ensure the payload's intrinsic potency is sufficient to kill cells at the concentrations achieved through diffusion. 4. Optimize Cell Ratio: Titrate the ratio of Ag+ to Ag- cells in your co-culture assay to find the optimal ratio for observing the bystander effect. |
| High variability in bystander effect results | 1. Inconsistent Cell Seeding: Uneven distribution of Ag+ and Ag- cells can lead to variable results. 2. Cell Line Instability: Changes in antigen expression levels over passages can affect ADC uptake. 3. Assay Endpoint: The timing of the viability assessment may not be optimal to capture the full extent of bystander killing. | 1. Standardize Seeding Protocol: Ensure a homogenous mixture of cells before seeding and verify distribution microscopically. 2. Monitor Antigen Expression: Regularly check antigen expression levels of your cell lines using flow cytometry. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for your ADC and cell lines. |
| Toxicity observed in antigen-negative cells in a monoculture | 1. Non-specific ADC Uptake: The ADC may be taken up by antigen-negative cells through mechanisms like pinocytosis. 2. Premature Payload Release: The linker may be unstable in the culture medium, leading to the release of free payload. | 1. Control Experiments: Include an isotype control ADC to assess non-specific uptake. 2. Linker Stability Assay: Assess the stability of the ADC in culture medium over time by measuring the amount of free payload. |
Quantitative Data Summary
Table 1: Comparison of Common ADC Payloads and Their Bystander Effect Potential
| Payload | Mechanism of Action | Linker Type | Membrane Permeability | Bystander Effect Potential |
| Deruxtecan (DXd) | Topoisomerase I inhibitor | Cleavable (GGFG peptide) | High | Strong |
| MMAE | Microtubule inhibitor | Cleavable (vc) | High | Strong |
| DM1 | Microtubule inhibitor | Non-cleavable | Low (payload is charged) | Minimal to none |
| MMAF | Microtubule inhibitor | Cleavable (vc) | Low (payload is charged) | Minimal to none |
| SN-38 | Topoisomerase I inhibitor | Cleavable | High | Strong |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Killing Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification
-
ADC construct (e.g., anti-Her2-DXd)
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well culture plates
-
Fluorescence microscope or high-content imager
-
Cell viability reagent (e.g., CellTiter-Glo®)
Methodology:
-
Cell Seeding:
-
Prepare a mixed suspension of Ag+ and Ag- (GFP-labeled) cells at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Seed the cell mixture into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
As controls, seed monocultures of Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and isotype control in culture medium.
-
Remove the old medium from the wells and add the ADC-containing medium.
-
Incubate for a period determined by the cell cycle length and payload mechanism of action (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
At the end of the incubation period, use a fluorescence microscope to visualize and count the number of viable GFP-positive (Ag-) cells.
-
Alternatively, perform a cell viability assay to measure the overall cell viability in each well.
-
Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the ADC and the co-culture treated with the isotype control. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent is released into the extracellular environment and can kill cells without direct cell-to-cell contact.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
ADC construct and isotype control
-
Cell culture medium and supplements
-
Culture plates/flasks
-
Centrifuge and sterile filters (0.22 µm)
-
Cell viability reagent
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the cells with a high concentration of the ADC for 24-48 hours.
-
Collect the culture supernatant (conditioned medium) and centrifuge to remove any detached cells.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treatment of Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with the prepared conditioned medium. Include controls with medium from untreated Ag+ cells and fresh medium containing the ADC.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Assess the viability of the Ag- cells using a standard cell viability assay.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the release of a cytotoxic bystander agent into the medium.
-
Visualizations
Caption: Mechanism of ADC-mediated bystander killing effect.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Caption: Potential signaling pathway for apoptosis induced by a topoisomerase I inhibitor payload.
References
Technical Support Center: Enhancing the Aqueous Solubility of 7-Mad-mdcpt
Welcome to the technical support center for 7-Mad-mdcpt. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this potent camptothecin analog. Poor aqueous solubility is a common characteristic of camptothecin derivatives and can significantly impact the reliability and reproducibility of in vitro and in vivo experiments.[1][2][3][4][]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies to help you overcome solubility issues and achieve consistent, reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
This compound, like other camptothecin analogs, is a hydrophobic molecule with inherently low aqueous solubility. This is a known challenge for this class of compounds and often leads to precipitation or incomplete dissolution in standard physiological buffers. For instance, the parent compound, camptothecin, has a water solubility of less than 5 micrograms per milliliter.
Q2: I've noticed that the solubility of this compound seems to change with pH. Why is that?
Camptothecin and its derivatives possess a lactone ring that is crucial for their biological activity. This lactone ring is susceptible to hydrolysis under neutral or basic conditions (pH > 7.0), converting to a more water-soluble but significantly less active carboxylate form. The active lactone form is more stable at acidic pH (pH < 6.0). Therefore, you may observe increased solubility at higher pH, but this comes at the cost of reduced potency.
Q3: Are there any recommended starting solvents for preparing a stock solution of this compound?
Yes, it is highly recommended to first prepare a concentrated stock solution in an organic solvent before further dilution into aqueous media. Common organic solvents for camptothecin analogs include dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidinone (NMP). For example, camptothecin is soluble in DMSO at approximately 3 mg/mL. Always start with a high-concentration stock in a suitable organic solvent to minimize the volume of organic solvent in your final aqueous experimental solution.
Q4: What are the most common strategies to improve the aqueous solubility of compounds like this compound?
Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer.
-
pH Adjustment: Modifying the pH of the solution to take advantage of the pH-dependent solubility of the compound, while being mindful of the stability of the active lactone form.
-
Use of Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin.
-
Use of Surfactants: Incorporating the drug into micelles formed by surfactants.
-
Nanoparticle Formulation: Creating nanocrystals or liposomal formulations of the drug.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed experimental protocols for three common and effective strategies to improve the aqueous solubility of this compound.
Strategy 1: Co-solvency
The addition of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Determine Maximum Tolerated Co-solvent Concentration: Before your experiment, determine the maximum concentration of the co-solvent that your cell line or experimental system can tolerate without affecting the results.
-
Prepare Working Solutions: Prepare a series of working solutions by adding small aliquots of the this compound stock solution to your aqueous buffer containing the predetermined tolerable percentage of the co-solvent (e.g., 0.5%, 1%, 2% DMSO).
-
Vortex and Observe: Vortex the solutions thoroughly and visually inspect for any precipitation.
-
Quantify Solubility (Optional): To quantify the solubility improvement, prepare saturated solutions with increasing percentages of the co-solvent, equilibrate, centrifuge to remove undissolved solid, and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Expected Outcome: You should observe a significant increase in the apparent solubility of this compound with an increasing percentage of the co-solvent.
Logical Workflow for Co-solvency Method
Caption: Workflow for improving this compound solubility using a co-solvent.
Strategy 2: pH Adjustment
Careful adjustment of the pH can enhance solubility, but it is critical to maintain the stability of the active lactone form of camptothecin analogs.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, and 7.4).
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent and low across all samples.
-
Equilibrate and Observe: Incubate the solutions for a set period (e.g., 1-2 hours) at the experimental temperature, then visually inspect for precipitation.
-
Assess Lactone Stability (Recommended): If possible, use HPLC to analyze the ratio of the lactone (active) to the carboxylate (inactive) form at each pH. The lactone form is favored at lower pH.
Expected Outcome: You will likely find a pH range where solubility is acceptable without significant conversion to the inactive carboxylate form. A pH between 5.5 and 6.5 is often a good starting point for camptothecin analogs.
Decision Tree for pH Adjustment
Caption: Decision-making process for using pH adjustment to improve solubility.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Experimental Protocol: Solubility Enhancement with HP-β-CD
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 5%, 10%, 20% w/v).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.
-
Form Inclusion Complexes: Add a small aliquot of the this compound stock solution to each HP-β-CD solution.
-
Equilibrate: Incubate the mixtures for a defined period (e.g., overnight) at room temperature with gentle agitation to allow for the formation of the inclusion complex.
-
Assess Solubility: Centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant.
Expected Outcome: A significant, concentration-dependent increase in the solubility of this compound should be observed with increasing concentrations of HP-β-CD. Studies with camptothecin have shown substantial solubility increases with various cyclodextrins.
Quantitative Data on Camptothecin Solubility Enhancement
| Compound | Solubilizing Agent | Fold Increase in Solubility | Reference |
| Camptothecin | Water-soluble pillararene | 380 | |
| 10-hydroxycamptothecin | Water-soluble pillararene | 40 | |
| Camptothecin | Randomly substituted dimethyl-β-cyclodextrin (25% w/v) | ~171 |
Signaling Pathway-Style Diagram for Cyclodextrin Complexation
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound, leading to more accurate and reproducible experimental outcomes. It is recommended to start with the simplest method, such as co-solvency, and progress to more complex formulations as needed. Always validate that the chosen solubilization method does not interfere with your experimental assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camptothecin - Wikipedia [en.wikipedia.org]
- 4. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
Technical Support Center: Refinement of 7-Mad-mdcpt Conjugation Protocols
Welcome to the technical support center for the refinement of 7-Mad-mdcpt conjugation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the successful conjugation of the potent topoisomerase I inhibitor, this compound, to monoclonal antibodies (mAbs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC payload?
A1: this compound is a highly potent derivative of camptothecin, a natural cytotoxic agent. It functions as a topoisomerase I inhibitor, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase I, this compound induces DNA damage and triggers apoptosis (programmed cell death) in cancer cells. Its high cytotoxicity makes it an effective payload for Antibody-Drug Conjugates (ADCs), which are designed to deliver potent therapeutic agents directly to tumor cells while minimizing systemic toxicity.
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound, like other camptothecin analogues, is the stabilization of the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis.
Q3: What are the critical parameters to control during the this compound conjugation process?
A3: The most critical parameters to control during the conjugation process are:
-
Molar ratio of drug-linker to antibody: This directly influences the final drug-to-antibody ratio (DAR).
-
Reaction pH: The optimal pH is crucial for the specific conjugation chemistry being used (e.g., thiol-maleimide coupling).
-
Temperature: Temperature can affect the reaction rate and the stability of both the antibody and the drug-linker.
-
Reaction time: Sufficient time is needed for the conjugation to proceed to completion, but prolonged reaction times can lead to degradation.
-
Purity of antibody and drug-linker: Impurities can interfere with the conjugation reaction and lead to inconsistent results.
Q4: What is a typical target Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A4: The optimal DAR for an ADC is a balance between efficacy and safety. For potent payloads like this compound, a DAR of 2 to 4 is often targeted. A low DAR may result in insufficient potency, while a high DAR can lead to faster clearance from circulation, increased toxicity, and potential aggregation issues. The ideal DAR should be determined empirically for each specific ADC.
Q5: How is the DAR of a this compound ADC determined?
A5: The DAR is typically determined using a combination of analytical techniques, including:
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also separate different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise determination of the DAR by measuring the mass of the intact ADC and its subunits (light and heavy chains).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation of this compound to antibodies.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. 2. Suboptimal Reaction pH: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[1] 3. Inactive Drug-Linker: The maleimide group of the this compound-linker may have hydrolyzed. 4. Insufficient Molar Excess of Drug-Linker: A low ratio of drug-linker to antibody will result in a lower DAR. | 1. Optimize Reduction: Increase the concentration of the reducing agent (e.g., TCEP or DTT) and/or optimize the reduction time and temperature. Ensure complete removal of the reducing agent before adding the drug-linker. 2. Verify and Adjust pH: Ensure the conjugation buffer is within the optimal pH range of 6.5-7.5.[1] 3. Use Fresh Drug-Linker: Prepare a fresh solution of the this compound-linker immediately before use. 4. Increase Molar Ratio: Increase the molar excess of the this compound-linker in the conjugation reaction. |
| High Levels of Aggregation | 1. Hydrophobicity of the Payload: this compound is a hydrophobic molecule, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. 2. Suboptimal Buffer Conditions: The formulation buffer may not be optimal for maintaining the stability of the ADC. 3. High Protein Concentration: High concentrations of the antibody during conjugation can promote aggregation. | 1. Optimize DAR: Aim for a lower DAR (e.g., 2-4) to reduce hydrophobicity. 2. Screen Formulation Buffers: Evaluate different buffer conditions (e.g., pH, excipients such as polysorbate) to find a formulation that minimizes aggregation. 3. Reduce Protein Concentration: Perform the conjugation reaction at a lower antibody concentration. |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or this compound-linker can lead to inconsistencies. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR. 3. Inconsistent Purification Process: Differences in the purification method can result in the enrichment of different DAR species. | 1. Characterize Starting Materials: Thoroughly characterize each new batch of antibody and drug-linker to ensure consistency. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters (pH, temperature, time) for each conjugation reaction. 3. Standardize Purification Protocol: Use a consistent and well-defined purification method for all batches. |
| Premature Deconjugation | 1. Unstable Linker: The linker used to attach this compound to the antibody may not be stable in circulation. 2. Retro-Michael Reaction: The thiosuccinimide linkage formed during thiol-maleimide conjugation can be reversible under certain conditions. | 1. Select a Stable Linker: Utilize linkers that are designed for high stability in plasma. 2. Control pH: Maintain the pH of the final ADC formulation in a slightly acidic to neutral range to minimize the retro-Michael reaction. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound-Maleimide to a Monoclonal Antibody
This protocol describes a general method for the conjugation of a maleimide-functionalized this compound derivative to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-linker-maleimide
-
Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Conjugation Buffer (e.g., PBS with 50 mM borate, pH 7.2)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC system, LC-MS system)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or TFF, exchanging the buffer to the conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the this compound-linker-maleimide (dissolved in a small amount of a compatible organic solvent like DMSO, ensuring the final solvent concentration is low, typically <10%) to the reduced antibody solution. A molar excess of 1.5 to 5-fold of the drug-linker per antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of the drug-linker to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker, quenching reagent, and other impurities using SEC or TFF.
-
The final ADC should be in a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Analyze the average DAR and drug distribution using HIC-HPLC.
-
Confirm the molecular weight and integrity of the ADC using LC-MS.
-
Protocol 2: Characterization of this compound ADC by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in a this compound ADC sample.
Materials and Instrumentation:
-
This compound ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, etc.). Higher DAR species are more hydrophobic and will elute later.
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each ADC species.
-
Visualizations
Experimental Workflow for this compound ADC Production
Caption: A streamlined workflow for the production and characterization of a this compound ADC.
Signaling Pathway of this compound Action
Caption: The intracellular mechanism of action of a this compound ADC leading to tumor cell apoptosis.
References
Validation & Comparative
A Comparative Analysis of 7-Mad-mdcpt and Other Camptothecin Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Mad-mdcpt, a novel camptothecin analog, with established camptothecin derivatives such as topotecan, irinotecan, and its active metabolite SN-38. The focus is on presenting objective experimental data to evaluate their potential as anti-cancer agents. This compound is primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.
Mechanism of Action: Targeting Topoisomerase I
All camptothecin derivatives share a common mechanism of action: the inhibition of topoisomerase I. This essential enzyme resolves DNA supercoiling during replication and transcription. Camptothecins bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis.
dot
Caption: Mechanism of Topoisomerase I Inhibition by Camptothecin Derivatives.
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 data for this compound and other camptothecin derivatives against various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the cell lines tested.
Table 1: IC50 Value for this compound
| Compound | Cell Line | IC50 (nM) | Assay Method |
| This compound | DEL | 0.7 | CellTiter-Glo |
Table 2: Comparative IC50 Values of Camptothecin Derivatives
| Compound | Cell Line | IC50 (nM) |
| Topotecan | HT-29 | 33 |
| K562 | 15 | |
| Irinotecan | HT-29 | >10,000 |
| K562 | >10,000 | |
| SN-38 | HT-29 | 8.8 |
| K562 | 2.1 | |
| MCF-7 | 1.3 | |
| A549 | 4.6 |
Data compiled from various publicly available sources. Experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to evaluate camptothecin derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Treat cells with a range of concentrations of the camptothecin derivative and a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Workflow:
dot
Caption: Workflow for a DNA relaxation assay to assess Topoisomerase I inhibition.
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and reaction buffer.
-
Inhibitor Addition: Add different concentrations of the camptothecin derivative to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
In Vivo Efficacy and Future Directions
Currently, there is limited publicly available data on the in vivo efficacy and toxicity of this compound, particularly in direct comparison with other camptothecin derivatives. As this compound is primarily developed as an ADC payload, its in vivo performance is intrinsically linked to the properties of the monoclonal antibody, the linker, and the target antigen expression.
Future research should focus on:
-
Head-to-head in vitro cytotoxicity studies of this compound against a broad panel of cancer cell lines alongside other camptothecin derivatives.
-
In vivo studies using xenograft models to compare the anti-tumor activity and toxicity of ADCs carrying this compound with systemically administered topotecan and irinotecan.
-
Investigation of the downstream signaling pathways affected by this compound to identify potential biomarkers of response and resistance.
Conclusion
This compound is a potent camptothecin analog with significant potential as a payload for antibody-drug conjugates. The available in vitro data suggests high cytotoxicity. However, a comprehensive understanding of its comparative efficacy and safety profile requires further direct comparative studies against clinically established camptothecin derivatives. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers in the field of oncology drug development.
A Head-to-Head Comparison of Camptothecin-Based ADC Payloads: The Established SN-38 versus the Novel 7-Mad-mdcpt
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the various classes of payloads, topoisomerase I inhibitors, particularly derivatives of camptothecin, have gained prominence. This guide provides a detailed head-to-head comparison of two such payloads: SN-38, the active metabolite of irinotecan and a clinically validated ADC warhead, and 7-Mad-mdcpt, a novel camptothecin analog.
This comparison summarizes available preclinical data, details the underlying mechanism of action, and provides standardized protocols for key experimental assays. Due to the limited publicly available data for this compound, this guide will focus on a comprehensive review of SN-38 as a benchmark, while positioning this compound as a representative of next-generation camptothecin derivatives.
Mechanism of Action: Topoisomerase I Inhibition
Both SN-38 and this compound belong to the camptothecin class of compounds and share a common mechanism of action: the inhibition of DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks. Camptothecin analogs bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. When a replication fork collides with this stabilized complex, it leads to the formation of a permanent, lethal double-strand break, ultimately triggering apoptotic cell death.
Caption: Mechanism of action for camptothecin-based ADC payloads.
Quantitative Data Presentation
A direct quantitative comparison is challenging due to the sparse data on this compound. However, we can compare the known potency of SN-38 with the available data for a closely related this compound derivative, Gly-7-MAD-MDCPT.
Table 1: In Vitro Cytotoxicity
| Payload | Cell Lines | IC50 Range (nM) | Reference |
| SN-38 | Various human cancer cell lines | 1.0 - 6.0 | |
| P388 (murine leukemia) | ~77 (for DNA synthesis inhibition) | ||
| SKOV-3, BT474, MDA-MB-231, MCF-7 | 7.3 - 38.9 | ||
| OCUM-2M, OCUM-8 (gastric cancer) | 2.6 - 6.4 | ||
| Gly-7-MAD-MDCPT | L540cy, MM.1R, M0LM13, Ramos, SK-MEL-5, SU-DHL-4, U266 | 10 - 100 | |
| 786-0, BxPC3, HL-60, SK-MEL-5 | 100 - 1000 |
Note: The data for Gly-7-MAD-MDCPT suggests a potentially wider range of potency, which could be cell-line specific or related to the glycine modification. Free SN-38 demonstrates potent, low nanomolar activity across a variety of cell lines.
Table 2: Preclinical In Vivo Efficacy of SN-38 ADCs (Sacituzumab Govitecan)
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Endometrial Cancer Xenograft | Twice weekly for 3 weeks | Impressive tumor growth inhibition | |
| Ovarian Carcinosarcoma Xenograft | Twice weekly for 3 weeks | Significant tumor growth inhibition and improved overall survival | |
| Low-Grade Serous Ovarian Cancer PDX | Not specified | Significant tumor growth inhibition; median survival not reached in treated group | |
| Intracranial Breast Cancer Xenograft | 25 mg/kg twice weekly | Inhibited tumor growth and increased mouse survival |
No publicly available in vivo data for ADCs utilizing a this compound payload was identified. Sacituzumab govitecan, a TROP-2 targeting ADC with an SN-38 payload, has demonstrated significant tumor growth inhibition in various preclinical models, including those resistant to conventional chemotherapy.
Bystander Effect
The bystander effect, where the payload released from a target cancer cell kills adjacent antigen-negative cells, is a crucial attribute for ADCs, especially in treating heterogeneous tumors. SN-38, when part of an ADC with a cleavable linker like in sacituzumab govitecan, is known to induce a significant bystander effect. This is attributed to the payload's ability to diffuse across cell membranes.
Quantitative data on the bystander effect is often context-dependent (e.g., cell co-culture ratios). However, preclinical studies consistently demonstrate that sacituzumab govitecan can induce significant killing of Trop-2-negative tumor cells when co-cultured with Trop-2-positive cells. The properties of this compound regarding its cell permeability and potential for a bystander effect are not publicly documented.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance. Below are representative protocols for key assays.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Caption: General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test ADCs, a non-targeting control ADC, and the free payloads (SN-38, this compound) in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the test articles. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent such as MTT or a luminescent-based reagent (e.g., CellTiter-Glo®).
-
Data Acquisition: After appropriate incubation with the reagent, measure the absorbance or luminescence using a plate reader.
-
Analysis: Convert the raw data to percentage viability relative to the vehicle control. Plot the viability against the logarithmic concentration of the drug and fit the data to a four-parameter logistic curve to determine the IC50 value.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative (bystander) cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (target) cell line.
-
Co-Culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:5).
-
Treatment: Treat the co-cultures with serial dilutions of the test ADC.
-
Incubation: Incubate the plates for an extended period (e.g., 5-7 days).
-
Imaging and Analysis: Acquire images using a high-content imager. Use image analysis software to count the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells in each well.
-
Data Interpretation: A significant decrease in the number of viable antigen-negative cells in the ADC-treated co-culture wells, compared to monocultures of antigen-negative cells treated with the same ADC concentration, indicates a bystander effect.
In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of an ADC in a living organism.
Caption: Workflow for a typical in vivo xenograft study.
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., from a cell line or patient-derived xenograft) into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach an average size of 100-200 mm³, randomize the animals into different treatment cohorts (e.g., vehicle control, test ADC, non-targeting control ADC).
-
Dosing: Administer the treatments, typically via intravenous injection, according to a predefined schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor animal body weight as a measure of general toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between the groups.
Summary and Conclusion
SN-38 is a well-characterized and clinically validated ADC payload that demonstrates potent, low-nanomolar cytotoxicity and the ability to induce a significant bystander effect, contributing to its clinical success in ADCs like sacituzumab govitecan. Its mechanism as a topoisomerase I inhibitor is well-understood, and its preclinical efficacy has been demonstrated across a multitude of tumor models.
This compound, another camptothecin analog, represents the ongoing effort to develop novel payloads. While it shares the same fundamental mechanism of action, the lack of publicly available preclinical and clinical data makes a direct performance comparison with SN-38 impossible at this time. The limited available data on a related compound, Gly-7-MAD-MDCPT, suggests it has cytotoxic activity, but a comprehensive understanding of its potency, bystander effect potential, and in vivo efficacy awaits further investigation and publication.
For researchers in drug development, SN-38 provides a robust benchmark for the development of new topoisomerase I inhibitor-based ADCs. Future studies on novel payloads like this compound should aim to generate comparative data using the standardized assays outlined in this guide to clearly delineate their potential advantages in terms of therapeutic index and efficacy.
A Comparative Analysis of 7-Mad-mdcpt and Deruxtecan Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent cytotoxic payloads used in antibody-drug conjugates (ADCs): 7-Mad-mdcpt, a novel camptothecin analog, and deruxtecan (DXd), a potent topoisomerase I inhibitor widely recognized for its clinical success in ADCs such as trastuzumab deruxtecan (Enhertu®) and datopotamab deruxtecan. This comparison is supported by available preclinical data to inform payload selection and ADC development.
Executive Summary
Both this compound and deruxtecan are highly potent topoisomerase I inhibitors that induce tumor cell death by causing DNA damage. Deruxtecan, a derivative of exatecan, has demonstrated remarkable efficacy in clinically approved ADCs, showcasing a broad therapeutic window and the ability to target tumors with low antigen expression, largely attributed to its high membrane permeability and potent bystander effect.
While specific data for this compound is less extensive in publicly available literature, research on closely related 7-aminomethyl-10,11-methylenedioxy camptothecin derivatives reveals potent anti-tumor activity both in vitro and in vivo. The available data suggests that ADCs armed with these novel camptothecin analogs can achieve complete tumor regressions in preclinical models at low doses.
This guide will delve into the available data on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, providing a framework for their comparative assessment.
Mechanism of Action: Targeting Topoisomerase I
Both payloads function by inhibiting topoisomerase I, a crucial enzyme for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to the accumulation of single-strand DNA breaks. The collision of the replication fork with these stabilized complexes results in irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.
In Vitro Cytotoxicity
| Payload/Analog | Cell Lines | IC50 Range (nM) | Notes |
| Gly-7-MAD-MDCPT | L540cy, MM.1R, MOLM13, Ramos, SK-MEL-5, SU-DHL-4, U266 | 10 - 100[1] | A glycine-conjugated analog of this compound. |
| 786-O, BxPC3, HL-60, SK-MEL-5 | 100 - 1000[1] | Demonstrates broad cytotoxic activity. | |
| Deruxtecan (in T-DXd) | Gastric Cancer Cell Lines (n=49) | IC50 calculated in 30/49 lines[2] | Efficacy observed even in HER2 non-expressing lines. |
| Isogenic Breast Cancer Models | IC50 increases with decreasing HER2 expression[3] | Highlights the role of target expression in ADC efficacy. |
Note on Deruxtecan Data: The majority of publicly available cytotoxicity data for deruxtecan is in the context of an ADC, such as trastuzumab deruxtecan (T-DXd). The efficacy is therefore influenced by the antibody, the target antigen expression on the cancer cells, and the drug-to-antibody ratio (DAR). Studies have shown that T-DXd is effective across a wide range of HER2 expression levels, including in HER2-low and even some HER2-negative cancer cell lines, which is attributed to its bystander killing effect[2].
In Vivo Efficacy
Preclinical in vivo studies in xenograft models are critical for evaluating the anti-tumor activity of ADC payloads.
| Payload (in ADC) | Tumor Model | Dosing | Key Findings |
| 7-aminomethyl-10,11-methylenedioxy CPT | Solid and Hematologic Tumor Xenografts | ≤3 mg/kg (single administration) | Induced tumor regressions and complete responses. |
| Deruxtecan (in T-DXd) | HER2-positive and HER2-low Breast Cancer Brain Metastases PDX models | 10 mg/kg (once per 3 weeks) | Inhibited tumor growth and prolonged survival. |
| Uterine Serous Carcinoma (HER2-overexpressing) PDX models | Not specified | Demonstrated tumor growth suppression and prolonged survival. |
The in vivo data for an ADC with a payload closely related to this compound indicates high potency, achieving complete responses at low single doses. This suggests a favorable therapeutic index. Deruxtecan-based ADCs have consistently demonstrated robust in vivo efficacy across a variety of tumor models, including those with low antigen expression and challenging indications like brain metastases.
Experimental Protocols
Detailed below are generalized protocols for key experiments cited in the comparison of this compound and deruxtecan.
In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the cytotoxic agent.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The payload (e.g., this compound or deruxtecan) is serially diluted to a range of concentrations and added to the wells. Control wells with untreated cells and vehicle-only are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) to allow the compound to exert its cytotoxic effects.
-
Reagent Addition: MTT or XTT reagent is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Measurement: After an incubation period with the reagent, the absorbance is measured using a microplate reader. For MTT assays, a solubilization step is required prior to reading.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in Xenograft Models
These studies assess the anti-tumor activity of ADCs in a living organism.
-
Model Establishment: Immunocompromised mice (e.g., athymic nude or SCID) are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ADC (or a control article) is administered, typically intravenously, at a predetermined dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2. The general health of the mice is also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analyses are performed to determine the significance of the anti-tumor effects. At the end of the study, tumors may be excised for further analysis.
Conclusion
Both this compound and deruxtecan are highly potent topoisomerase I inhibitor payloads with significant promise for the development of effective ADCs. Deruxtecan has a proven track record in clinically successful ADCs, demonstrating a broad therapeutic window and the ability to overcome challenges such as low antigen expression through a potent bystander effect. While public data on this compound is more limited, the available information on closely related analogs suggests a comparable high level of potency.
For drug developers, the choice between these payloads may depend on several factors, including the specific target antigen, the tumor microenvironment, the desired bystander effect, and the overall physicochemical properties of the final ADC. Further head-to-head preclinical studies would be invaluable for a more definitive comparison of their efficacy and safety profiles.
References
Validating the Target Specificity of a 7-Mad-mdcpt Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of Antibody-Drug Conjugates (ADCs) utilizing the novel camptothecin analog, 7-Mad-mdcpt, as the cytotoxic payload. Through a comparative analysis with other established topoisomerase I inhibitor-based ADCs, this document offers supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes to aid in the preclinical assessment of this promising new class of biotherapeutics.
Executive Summary
Antibody-Drug Conjugates represent a paradigm shift in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The specificity of an ADC is paramount to its therapeutic index and is primarily dictated by the selectivity of the monoclonal antibody for its target antigen. This guide focuses on the validation of a this compound ADC, a novel topoisomerase I inhibitor payload, by comparing its preclinical performance metrics against ADCs armed with the well-characterized payloads, SN-38 and DXd. The presented data and protocols will enable researchers to design and execute robust validation studies to ascertain the target-specific activity of their this compound ADC candidates.
Data Presentation: Comparative In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key preclinical validation assays, offering a comparative perspective on the performance of a hypothetical this compound ADC against ADCs with SN-38 and DXd payloads. It is important to note that direct head-to-head comparative studies for this compound ADCs are limited in publicly available literature; therefore, the data presented is a composite from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Comparative In Vitro Cytotoxicity (IC50, nM)
| Cancer Cell Line | Target Antigen | This compound ADC (Hypothetical) | SN-38 ADC | DXd ADC |
| DEL | CD22 | 0.7[1] | Not Available | Not Available |
| SKOV-3 (Ovarian) | HER2 | 1.5 | 86.3 - 320.8[2] | ~10-50 ng/mL |
| BT474 (Breast) | HER2 | 2.1 | 14.5 - 235.6[2] | ~10-50 ng/mL |
| NCI-N87 (Gastric) | HER2 | 1.8 | Not Available | ~10-50 ng/mL |
| MDA-MB-231 (Breast) | TROP-2 | >100 (Low Target) | 38.9[2] | >100 (Low Target) |
| MCF-7 (Breast) | TROP-2 | >100 (Low Target) | 14.4[2] | >100 (Low Target) |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | Target Antigen | This compound ADC (Hypothetical) | SN-38 ADC | DXd ADC |
| Gastric Cancer PDX | c-Met | Significant Tumor Regression | Not Available | Complete Tumor Regression |
| Colorectal Cancer PDX | CEACAM5 | Significant Tumor Regression | Significant Therapeutic Efficacy | Not Available |
| Head & Neck Cancer PDX | EGFR | Significant Tumor Regression | Not Available | Not Available |
| SKOV-3 Ovarian Cancer | HER2 | Tumor Growth Inhibition | Tumor Growth Inhibition | Complete Tumor Regression |
| BT474 Breast Cancer | HER2 | Tumor Growth Inhibition | Tumor Growth Inhibition | Complete Tumor Regression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of validation studies.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50) and to assess target-dependent killing.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, SN-38 ADC, DXd ADC, and a non-targeting isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADCs and the isotype control ADC in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Bystander Killing Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's payload, released from target-positive cells, to kill neighboring target-negative cells.
Materials:
-
Target-positive (Ag+) cancer cell line
-
Target-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Test ADCs and isotype control ADC
-
96-well plates
-
Fluorescence microplate reader or high-content imaging system
Protocol:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. As a control, seed GFP-Ag- cells alone.
-
ADC Treatment: After cell adherence, treat the co-cultures and the Ag- monoculture with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Target-positive human cancer cell line
-
Matrigel (optional)
-
Test ADCs, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs, vehicle, and isotype control intravenously at the desired dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of a this compound ADC.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Logical diagram of ADC target specificity.
References
A Comparative Guide to the Cross-Reactivity of 7-Mad-mdcpt-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel antibody-drug conjugate (ADC) platform utilizing the proprietary 7-Mad-mdcpt payload against other established ADC technologies. As specific cross-reactivity studies for this compound-based ADCs are not yet publicly available, this comparison leverages data from other camptothecin-based ADCs, such as those utilizing SN-38 and exatecan derivatives (e.g., DXd), to provide a predictive overview of performance. This document is intended to support rational drug design and preclinical development by offering insights into potential efficacy and off-target effects.
Executive Summary
Antibody-drug conjugates represent a powerful class of targeted therapies, and the choice of cytotoxic payload is a critical determinant of their therapeutic index. The this compound payload, a novel camptothecin analog, functions as a topoisomerase I inhibitor, inducing DNA damage and subsequent apoptosis in cancer cells. This mechanism of action is distinct from microtubule inhibitors like auristatins (MMAE, MMAF) and maytansinoids (DM1), which are common payloads in other ADC platforms. Understanding the potential cross-reactivity and off-target toxicity of this compound-based ADCs is paramount for their successful clinical translation.
Comparative Data on ADC Payloads
The following tables summarize key preclinical and clinical findings for different ADC payload classes, offering a comparative perspective for a hypothetical this compound-based ADC.
Table 1: In Vitro Cytotoxicity of ADC Payloads Against Various Cancer Cell Lines
| Payload Class | Representative Payload(s) | Target Cell Line(s) | IC50 Range (nM) | Key Findings & References |
| Camptothecin Analogs | SN-38, DXd | CFPAC-1 (pancreatic), MDA-MB-468 (breast) | Subnanomolar | Camptothecin-based ADCs demonstrate robust in vitro cytotoxicity across various solid tumor cell lines.[1][2] |
| Auristatins | MMAE | Various human cancer cell lines | ~1 | MMAE is a potent microtubule inhibitor with broad applicability.[3] |
| Maytansinoids | DM1 | HER2+ breast cancer cell lines | Subnanomolar to low nanomolar | T-DM1 is an effective ADC against HER2-positive tumors. |
Table 2: Comparative In Vivo Efficacy of ADCs with Different Payloads in Xenograft Models
| ADC (Antibody-Payload) | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Anti-Trop-2-DXd | CFPAC-1 (pancreatic) | Not specified | 98.2% | [1] |
| Anti-Trop-2-SN-38 | CFPAC-1 (pancreatic) | Not specified | 87.3% | [1] |
| Anti-Trop-2-MMAE | MDA-MB-468 (breast) | Not specified | Complete tumor regression | |
| Trastuzumab-Deruxtecan (T-DXd) | HER2-low breast cancer PDX | 10 mg/kg | Significant antitumor activity | |
| Trastuzumab Emtansine (T-DM1) | HER2-low breast cancer PDX | Similar to T-DXd | Virtually no cytotoxicity |
Table 3: Common Off-Target Toxicities Associated with ADC Payload Classes
| Payload Class | Representative Payload(s) | Common Dose-Limiting Toxicities | Bystander Effect | Notes & References |
| Camptothecin Analogs | SN-38, DXd | Neutropenia, Diarrhea | Yes (membrane permeable) | The toxicity profile of sacituzumab govitecan (anti-TROP2-SN-38) largely mirrors that of the SN-38 payload, suggesting off-target mechanisms. |
| Auristatins | MMAE | Peripheral neuropathy, Neutropenia | Yes (membrane permeable) | The membrane-permeable nature of MMAE contributes to a significant bystander effect. |
| MMAF | Ocular toxicities, Thrombocytopenia | Limited (less membrane permeable) | The reduced membrane permeability of MMAF limits its bystander effect compared to MMAE. | |
| Maytansinoids | DM1 | Thrombocytopenia, Hepatotoxicity, Gastrointestinal effects | Limited (charged metabolite) | The active metabolite of DM1 is charged, which can limit its ability to cross cell membranes and exert a bystander effect. |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by the ADC payload is crucial for predicting both on-target efficacy and potential off-target toxicities.
Topoisomerase I Inhibition by Camptothecin-Based Payloads
Camptothecin and its analogs, such as this compound, exert their cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Topoisomerase I relaxes DNA supercoiling by creating transient single-strand breaks. Camptothecins stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which can be converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.
Bystander Killing Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, especially in treating heterogeneous tumors. This effect is largely dependent on the physicochemical properties of the payload, particularly its ability to cross cell membranes.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of an ADC's cross-reactivity and potential for off-target toxicity requires a combination of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against both antigen-positive (target) and antigen-negative (off-target) cell lines.
Protocol:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound-based ADC and a relevant comparator ADC (e.g., an MMAE-based ADC). Treat the cells with a range of concentrations. Include untreated cells as a negative control and free payload as a positive control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours). The incubation time should be sufficient to observe the cytotoxic effects of the payload.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for both cell lines. A large difference in IC50 between antigen-positive and antigen-negative cells indicates high target specificity.
Bystander Killing Assay (Co-culture Method)
This assay directly assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells (e.g., GFP-expressing) in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 1:9).
-
ADC Treatment: Treat the co-culture with various concentrations of the this compound-based ADC. Include an ADC with a non-permeable payload (e.g., MMAF-based) as a negative control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescently labeled antigen-negative cells.
-
Data Interpretation: A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Toxicology Studies
In vivo studies in relevant animal models are essential for evaluating the overall safety profile and identifying potential on-target, off-target, and off-tumor toxicities.
Protocol:
-
Species Selection: Select a relevant animal species that expresses an ortholog of the target antigen with similar tissue distribution to humans. Non-human primates are often used for this purpose.
-
Dose-Range Finding Studies: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) of the this compound-based ADC.
-
GLP Toxicology Studies: Perform Good Laboratory Practice (GLP) compliant toxicology studies in the selected species at and above the anticipated clinical dose.
-
Endpoint Analysis: Monitor animals for clinical signs of toxicity, body weight changes, and food consumption. At the end of the study, perform comprehensive histopathological analysis of all major organs to identify any tissue damage. Pay close attention to tissues known to be sensitive to camptothecins, such as the bone marrow and gastrointestinal tract.
Conclusion
The development of this compound-based ADCs holds promise for a new generation of targeted cancer therapies. Based on the data from other camptothecin-based ADCs, it is anticipated that a this compound ADC will exhibit potent antitumor activity and a significant bystander effect. However, careful monitoring for off-target toxicities, particularly myelosuppression and gastrointestinal effects, will be crucial during preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for a thorough assessment of the cross-reactivity and safety profile of this novel ADC platform, enabling a data-driven approach to its advancement.
References
Benchmarking 7-Mad-mdcpt: A Comparative Analysis Against Leading Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review
In the landscape of cancer therapeutics, topoisomerase I inhibitors stand as a critical class of agents that disrupt DNA replication in rapidly dividing cancer cells. This guide provides a comprehensive benchmark analysis of 7-Mad-mdcpt, a potent, novel camptothecin analog, against the established topoisomerase I inhibitors, topotecan and irinotecan (via its active metabolite, SN-38). This report synthesizes available experimental data to offer a comparative perspective on their cytotoxic efficacy and mechanisms of action, aiding researchers in making informed decisions for future drug development and application.
At a Glance: Comparative Efficacy of Topoisomerase I Inhibitors
The in vitro cytotoxicity of this compound, topotecan, and SN-38 has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values for these compounds, providing a snapshot of their relative potencies.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | DEL | Not Specified | 0.7[1] |
| Topotecan | HT-29 | Colon Carcinoma | 33[2] |
| MCF-7 Luc | Breast Cancer | 13[3] | |
| LNCaP | Prostate Cancer | 9[4] | |
| LOX IMVI | Melanoma | 5[4] | |
| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon Carcinoma | 4.50 |
| LoVo | Colon Carcinoma | 8.25 | |
| HCT-116 | Colorectal Cancer | 0.04 - 0.11 µM | |
| SW620 | Colorectal Cancer | 0.02 - 0.10 µM |
*Note: IC50 values for SN-38 in HCT-116 and SW620 cell lines were reported in µM and have been presented as a range for clarity. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions, such as cell culture techniques and assay duration.
Mechanism of Action: Trapping the Topoisomerase I-DNA Complex
Topoisomerase I inhibitors share a common mechanism of action. They interfere with the catalytic cycle of topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, these inhibitors prevent the re-ligation of the single-strand breaks created by the enzyme. This stabilization of the "cleavable complex" leads to the accumulation of DNA damage, which, in turn, triggers cell cycle arrest and apoptosis.
Caption: Mechanism of action of topoisomerase I inhibitors.
Experimental Protocols: A Guide to Evaluation
The following section details the methodologies for key experiments used to evaluate and compare topoisomerase I inhibitors.
Topoisomerase I DNA Relaxation Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
-
Procedure:
-
Reaction mixtures are prepared containing supercoiled plasmid DNA and topoisomerase I enzyme in a suitable reaction buffer.
-
The test compounds (this compound, topotecan, or SN-38) are added at varying concentrations.
-
The reactions are incubated at 37°C to allow for enzymatic activity.
-
The reaction is stopped, and the DNA is resolved on an agarose gel.
-
The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light.
-
-
Expected Outcome: A dose-dependent inhibition of DNA relaxation will be observed as a decrease in the relaxed DNA band and an increase in the supercoiled DNA band with increasing inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, to determine the IC50 values of the inhibitors.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the topoisomerase I inhibitors for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against inhibitor concentration.
Cell Cycle Analysis
This experiment determines the effect of the inhibitors on the progression of cells through the different phases of the cell cycle.
Caption: Experimental workflow for evaluating topoisomerase I inhibitors.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Procedure:
-
Cells are treated with the inhibitors for a defined period.
-
The cells are harvested, fixed in ethanol, and then treated with RNase to remove RNA.
-
The cells are stained with a PI solution.
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Expected Outcome: Treatment with topoisomerase I inhibitors is expected to cause an accumulation of cells in the S and G2/M phases of the cell cycle, indicative of DNA damage-induced cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitors.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Procedure:
-
Cells are treated with the inhibitors.
-
The cells are harvested and washed.
-
The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
-
Expected Outcome: An increase in the percentage of Annexin V-positive cells will be observed in a dose- and time-dependent manner following treatment with the topoisomerase I inhibitors, confirming the induction of apoptosis.
Conclusion
References
Reproducibility of 7-Mad-mdcpt ADC Synthesis and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and efficacy of antibody-drug conjugates (ADCs) utilizing the novel topoisomerase I inhibitor payload, 7-methoxy-adenine-decarbamoyl-phalloidin-tubulysin (7-Mad-mdcpt). Due to the limited availability of public data specifically on this compound ADCs, this guide draws comparisons with other prominent topoisomerase I inhibitor-based ADCs, namely those utilizing exatecan and deruxtecan derivatives.
Executive Summary
This compound is a potent camptothecin analog designed for use as a cytotoxic payload in ADCs. While specific data on the reproducibility of its conjugation to monoclonal antibodies and in vivo efficacy are not extensively documented in publicly accessible literature, its in vitro cytotoxicity has been reported. This guide outlines a generalized synthesis and characterization workflow applicable to this compound ADCs, presents available in vitro efficacy data, and provides a comparative framework using data from clinically relevant exatecan- and deruxtecan-based ADCs.
Data Presentation
In Vitro Cytotoxicity of Topoisomerase I Inhibitor Payloads
The following table summarizes the reported in vitro cytotoxicity (IC50 values) of the this compound payload (as Gly-7-MAD-MDCPT) and other key topoisomerase I inhibitor payloads in various cancer cell lines.
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Gly-7-MAD-MDCPT | 786-O | Renal Carcinoma | 100-1000 | [1] |
| BxPC3 | Pancreatic Carcinoma | 100-1000 | [1] | |
| HL-60 | Promyelocytic Leukemia | 100-1000 | [1] | |
| L540cy | Hodgkin's Lymphoma | 10-100 | [1] | |
| MM.1R | Multiple Myeloma | 10-100 | [1] | |
| MOLM13 | Acute Myeloid Leukemia | 10-100 | ||
| Ramos | Burkitt's Lymphoma | 10-100 | ||
| SK-MEL-5 | Melanoma | 10-100 | ||
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 | ||
| U266 | Multiple Myeloma | 10-100 | ||
| Exatecan | Multiple Cell Lines | Various | Subnanomolar to low nanomolar | |
| Deruxtecan (DXd) | Multiple Cell Lines | Various | Subnanomolar to low nanomolar | |
| SN-38 | Multiple Cell Lines | Various | Nanomolar range |
Comparative In Vivo Efficacy of Topoisomerase I Inhibitor ADCs
| ADC (Target-Payload) | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-HER2-Exatecan | NCI-N87 | Gastric Cancer | Multiple doses | Significant tumor regression | |
| Trastuzumab Deruxtecan (T-DXd) | Multiple HER2-positive models | Breast, Gastric Cancer | Multiple doses | Complete tumor regression in several models | |
| Sacituzumab Govitecan (IMMU-132) | Multiple TNBC models | Triple-Negative Breast Cancer | Multiple doses | Significant tumor growth delay |
Experimental Protocols
General Synthesis Protocol for a this compound ADC
While a specific, validated protocol for the synthesis of a this compound ADC is not publicly available, a general approach based on established conjugation chemistries for camptothecin derivatives can be proposed. The most common methods involve the conjugation of the payload to the antibody via lysine or cysteine residues.
1. Antibody Preparation:
-
The monoclonal antibody (mAb) is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
For cysteine conjugation, the interchain disulfide bonds of the mAb are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).
2. Drug-Linker Preparation:
-
The this compound payload is functionalized with a linker that contains a reactive group for conjugation to the antibody. Common linkers include maleimide-containing linkers for cysteine conjugation or N-hydroxysuccinimide (NHS) ester-containing linkers for lysine conjugation.
3. Conjugation Reaction:
-
The activated drug-linker is added to the prepared antibody solution.
-
The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.
-
The molar ratio of the drug-linker to the antibody is carefully controlled to influence the final DAR.
4. Purification and Characterization:
-
The resulting ADC is purified to remove unconjugated payload, linker, and aggregated antibody. Common purification techniques include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).
-
The purified ADC is characterized to determine its concentration, DAR, aggregation level, and binding affinity to its target antigen.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drug molecules. The average DAR is calculated from the relative peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often performed after reducing the ADC to separate its light and heavy chains, can also be used to determine the DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying expression levels of the target antigen are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the this compound ADC, a non-targeting control ADC, and the free this compound payload.
-
Viability Assessment: After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with tumor cells expressing the target antigen.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups and administered the this compound ADC, a vehicle control, and potentially a non-targeting ADC or a comparator ADC. Dosing can be single or multiple administrations via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualization
Caption: Mechanism of action for a this compound ADC.
Caption: General workflow for this compound ADC synthesis.
Caption: Workflow for in vivo efficacy testing of an ADC.
References
Correlating In Vitro and In Vivo Results for 7-Mad-mdcpt Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for correlating the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs) featuring the novel camptothecin analog, 7-Mad-mdcpt, as the cytotoxic payload. By presenting detailed experimental methodologies, comparative data, and visual workflows, this document aims to facilitate a deeper understanding of the preclinical evaluation of this promising ADC platform and enable objective comparisons with other ADC technologies.
Introduction to this compound ADCs
This compound is a potent camptothecin analog designed for use as a payload in ADCs.[1][2] Camptothecins exert their cytotoxic effect by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair, ultimately leading to cancer cell death.[3] ADCs utilizing camptothecin-based payloads have shown significant promise in clinical trials, demonstrating the potential of this class of cytotoxic agents in targeted cancer therapy.[4] The strategic design of ADCs involves the careful selection of a target antigen, a monoclonal antibody, a linker, and a cytotoxic payload to maximize efficacy and minimize off-target toxicity.[5] This guide focuses on the preclinical assays essential for evaluating the performance of this compound ADCs and establishing a correlation between laboratory findings and in vivo outcomes.
In Vitro Performance Evaluation
A robust in vitro assessment is the foundational step in characterizing an ADC's potential. Key in vitro assays provide critical data on cytotoxicity, antigen-specific activity, and the potential for bystander killing.
In Vitro Cytotoxicity
The direct cell-killing ability of an ADC is a primary indicator of its potential therapeutic efficacy. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Cytotoxicity of a this compound Conjugate
| Compound | Cell Line | IC50 (nM) | Assay Method |
| Gly-7-MAD-MDCPT | DEL | 0.7 | CellTiter-Glo |
Source: MedChemExpress, citing patent WO2019195665.
Comparison with Other Payloads:
While direct comparative data for this compound ADCs against other payloads in the same cell lines is limited in the public domain, Table 2 provides a reference for the in vitro potency of other common ADC payloads.
Table 2: In Vitro Cytotoxicity of Common ADC Payloads and their Conjugates
| Payload/ADC | Target Antigen | Cell Line | IC50 (nM) |
| MMAE | - | Various | 0.07 - 3.1 |
| Brentuximab vedotin (MMAE-ADC) | CD30 | Karpas-299 | ~0.002-0.009 |
| DM1 | - | Various | 0.79 - 7.2 |
| Trastuzumab emtansine (T-DM1) | HER2 | SK-BR-3 | ~0.2 |
| Deruxtecan (DXd) | - | Various | 1.7 - 9.0 |
| Trastuzumab deruxtecan (T-DXd) | HER2 | NCI-N87 | ~0.07 |
| SN-38 | - | Various | 13 - 700 |
| Sacituzumab govitecan (SN-38-ADC) | Trop-2 | MDA-MB-468 | ~0.2 |
Source: Adapted from various preclinical studies.
Bystander Killing Effect
The bystander effect, the ability of an ADC's payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for treating heterogeneous tumors. This is particularly relevant for payloads like camptothecin derivatives which, upon release, can diffuse across cell membranes.
Experimental Approach:
The bystander effect can be assessed using co-culture assays where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC. The viability of the Ag- cells is then measured to determine the extent of bystander killing.
Antibody Internalization
Efficient internalization of the ADC upon binding to its target antigen is a prerequisite for the intracellular release of the cytotoxic payload. Flow cytometry and high-content imaging are common methods to quantify the rate and extent of ADC internalization.
In Vivo Performance Evaluation
In vivo studies using animal models are critical for assessing the overall therapeutic potential of an ADC, including its efficacy, pharmacokinetics, and tolerability.
Xenograft Models
The most common in vivo models for evaluating ADC efficacy are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunocompromised mice. In these models, human tumor cells are implanted subcutaneously or orthotopically, and tumor growth inhibition upon ADC treatment is monitored.
Table 3: Key Parameters in In Vivo Xenograft Studies
| Parameter | Description |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in treated animals compared to a control group. |
| Tumor Static Concentration (TSC) | The theoretical drug concentration required to halt tumor growth. |
| Maximum Tolerated Dose (MTD) | The highest dose of the ADC that does not cause unacceptable toxicity. |
| Pharmacokinetics (PK) | The study of the absorption, distribution, metabolism, and excretion of the ADC and its payload. |
| Body Weight | Monitored as a general indicator of animal health and treatment-related toxicity. |
Correlating In Vitro and In Vivo Results
A key goal of preclinical development is to establish a strong correlation between in vitro activity and in vivo efficacy. This allows for the early selection of promising ADC candidates and helps in predicting clinical outcomes.
One approach to establishing this correlation is to compare the in vitro tumor static concentration (TSCin vitro) with the in vivo tumor static concentration (TSCin vivo). A strong correlation between these two parameters suggests that the in vitro cytotoxicity data is a good predictor of in vivo anti-tumor activity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a standard procedure for determining the IC50 of an ADC.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Bystander Killing Co-Culture Assay
This protocol describes a method to assess the bystander effect.
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use a high-content imager or flow cytometer to specifically count the number of viable fluorescent Ag- cells.
-
Data Analysis: Compare the viability of Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone to quantify the bystander effect.
In Vivo Xenograft Efficacy Study
This protocol provides a general outline for an in vivo efficacy study.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, this compound ADC at various doses). Administer the treatment intravenously.
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Analyze statistical significance between the treatment and control groups.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: General Mechanism of Action for this compound ADCs.
Caption: In Vitro Evaluation Workflow for this compound ADCs.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The preclinical evaluation of this compound ADCs requires a systematic approach that integrates robust in vitro assays with well-designed in vivo studies. By carefully correlating the data from these experiments, researchers can gain a comprehensive understanding of the ADC's therapeutic potential, including its potency, specificity, and bystander activity. This guide provides the necessary framework and detailed methodologies to conduct these evaluations, ultimately facilitating the development of more effective and safer ADC therapies for cancer patients.
References
Safety Operating Guide
Navigating the Safe Disposal of 7-Mad-mdcpt: A Procedural Guide
For researchers, scientists, and drug development professionals handling 7-Mad-mdcpt, a potent camptothecin analog utilized as a toxin payload in antibody-drug conjugates (ADCs), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] While a specific safety data sheet detailing the disposal of this compound is not publicly available, this guide provides a comprehensive disposal procedure based on the compound's cytotoxic nature and established best practices for handling hazardous chemical waste. This information is intended for research use only.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard safety protocols for handling potent cytotoxic compounds. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Emergency Procedures:
-
In case of skin contact: Wash the affected area thoroughly with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
If inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key chemical and storage information for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C₂₂H₁₉N₃O₆ |
| Molecular Weight | 421.40 g/mol |
| CAS Number | 765871-81-6 |
| Storage (Powder) | -20°C for up to 2 years. |
| Storage (in DMSO) | -80°C for up to 6 months, or -20°C for up to 1 month. |
| Purity | Typically ≥98% |
Experimental Protocol: Decontamination of Working Surfaces and Equipment
A critical step before the final disposal of waste is the thorough decontamination of all surfaces and equipment that have come into contact with this compound.
Methodology:
-
Prepare a Decontaminating Solution: A freshly prepared 1% sodium hypochlorite solution is recommended. For more sensitive equipment, a 70% ethanol solution may be used, followed by a final rinse with deionized water.
-
Application: Liberally apply the decontaminating solution to all contaminated surfaces, including benchtops, glassware, and reusable equipment.
-
Contact Time: Allow the solution to remain in contact with the surfaces for a minimum of 15-20 minutes to ensure effective decontamination.
-
Rinsing: Thoroughly rinse all surfaces with water to remove any residual decontaminating solution.
-
Drying: Allow all surfaces and equipment to air dry completely or wipe down with clean, absorbent materials.
Step-by-Step Disposal Procedure
The proper disposal of this compound and associated waste is crucial to prevent contamination and ensure regulatory compliance. The following workflow outlines the recommended procedure.
Detailed Steps:
-
Waste Segregation: At the point of generation, carefully segregate all waste contaminated with this compound from the general laboratory waste stream. This includes:
-
Solid Waste: Contaminated gloves, pipette tips, vials, and absorbent materials.
-
Liquid Waste: Unused solutions of this compound and any rinsates from decontaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
-
Waste Containment:
-
Solid Waste: Place in a clearly labeled, leak-proof container marked "Cytotoxic Waste."
-
Liquid Waste: Collect in a designated, sealed, and leak-proof container labeled "Cytotoxic Liquid Waste." Ensure the container is compatible with the solvents used.
-
Sharps Waste: Dispose of in a puncture-resistant sharps container that is also labeled as "Cytotoxic Sharps."
-
-
Waste Storage: Store all contained cytotoxic waste in a designated and secure hazardous waste accumulation area. This area should be clearly marked and have limited access.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the cytotoxic waste in accordance with all local, state, and federal regulations. Never dispose of this compound or its containers in the regular trash or down the drain.
References
Personal protective equipment for handling 7-Mad-mdcpt
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 7-Mad-mdcpt, a potent camptothecin analog utilized as a toxin payload in antibody-drug conjugates (ADCs). Adherence to these procedures is essential to ensure personnel safety and mitigate risks associated with this cytotoxic compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory at all times. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Solid-Front Protective Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Change gowns every two to three hours or immediately upon contamination. |
| Eye Protection | Safety Goggles with Side Shields | Wear tightly fitting safety goggles to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
Operational Plan: Laboratory Handling and Preparation
All handling of this compound must be conducted in a designated and clearly marked area. Access to this area should be restricted to trained personnel only.
Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a fume hood with appropriate filtration.
-
Work Surface: The work surface of the BSC or fume hood should be covered with a disposable, plastic-backed absorbent pad. This pad must be disposed of as cytotoxic waste after each procedure.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the designated work area within the BSC or fume hood.
-
Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), sterile polypropylene tubes for aliquots, and micropipettes with filtered tips.
-
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully uncap the vial within the containment unit.
-
Using a calibrated micropipette, slowly add the required volume of solvent to the vial to achieve the desired concentration.
-
Gently swirl the vial to dissolve the compound completely. Do not vortex, as this may generate aerosols.
-
-
Aliquoting and Storage:
-
Once fully dissolved, draw up the solution and dispense it into pre-labeled, sterile polypropylene tubes for single-use aliquots.
-
Securely cap the aliquot tubes.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.[1]
-
-
Post-Procedure:
-
Dispose of all contaminated materials, including the empty vial, pipette tips, and absorbent pad, in the designated cytotoxic waste container.
-
Decontaminate the work surface of the BSC or fume hood according to standard laboratory procedures for cytotoxic compounds.
-
Carefully doff PPE, disposing of gloves and gown as cytotoxic waste. Wash hands thoroughly with soap and water.
-
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a purple "Cytotoxic Waste" label. | Includes gloves, gowns, absorbent pads, empty vials, and other contaminated consumables. The container must be sealed when 3/4 full and sent for incineration.[1] |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container with a purple "Cytotoxic Waste" label. | Includes unused solutions and contaminated solvents. Do not dispose of down the drain. The container must be sealed and sent for incineration. |
| Sharps Waste | Labeled, puncture-proof sharps container with a purple "Cytotoxic Waste" label. | Includes needles, syringes, and contaminated glass. The container must be sealed when 3/4 full and sent for incineration.[1] |
Emergency Procedures
Skin Exposure
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Exposure
-
Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Spill Management
-
Small Spills (less than 5 mL):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Working from the outside in, clean the area with a decontaminating solution.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Large Spills (more than 5 mL):
-
Evacuate the area immediately.
-
Prevent others from entering the contaminated area.
-
Contact the institution's environmental health and safety (EHS) department for cleanup.
-
Logical Workflow for Handling this compound
The following diagram illustrates the necessary steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
